Thalidomide-Piperazine-PEG2-COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O8/c29-20-4-3-19(22(32)25-20)28-23(33)17-2-1-16(15-18(17)24(28)34)27-8-6-26(7-9-27)10-12-36-14-13-35-11-5-21(30)31/h1-2,15,19H,3-14H2,(H,30,31)(H,25,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNGTOMKTTVHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Engine of Targeted Protein Degradation: A Technical Guide to Thalidomide-Piperazine-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-Piperazine-PEG2-COOH is a pivotal chemical entity in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent in isolation, but rather a sophisticated building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide elucidates the mechanism of action of this compound within the PROTAC framework, providing a comprehensive overview of its role in hijacking the ubiquitin-proteasome system to achieve selective degradation of target proteins. This document will delve into its core components, its function in ternary complex formation, and the general experimental workflows for its application in PROTAC development, supplemented by structured data and detailed visualizations to empower researchers in this domain.
Introduction: The Dawn of Targeted Protein Degradation
The therapeutic landscape is undergoing a paradigm shift from traditional occupancy-driven pharmacology to event-driven modalities that can address previously "undruggable" targets. At the forefront of this revolution are PROTACs, heterobifunctional molecules designed to eliminate specific proteins of interest from the cellular environment. This compound represents a key component in the construction of a significant class of these powerful molecules.
This molecule is an E3 ligase ligand-linker conjugate. It comprises three key functional units:
-
A Thalidomide-based Cereblon (CRBN) Ligand: This moiety serves as the anchor to the E3 ubiquitin ligase machinery.
-
A Piperazine-PEG2 Linker: This flexible chain connects the CRBN ligand to a warhead targeting a specific protein.
-
A Terminal Carboxylic Acid (COOH): This functional group provides a reactive handle for conjugation to a ligand for a protein of interest.
The fundamental role of this compound is to serve as a pre-fabricated component that facilitates the rapid and efficient synthesis of novel PROTACs.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of a PROTAC synthesized using this compound is a catalytic process that leverages the cell's own protein disposal system.
2.1. The PROTAC Concept
PROTACs are designed to form a ternary complex between an E3 ubiquitin ligase and a target protein. This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules. The polyubiquitinated protein is then recognized and degraded by the proteasome.
2.2. Role of this compound
The thalidomide (B1683933) component of the molecule specifically binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] The piperazine-PEG2-COOH linker then allows for the attachment of a ligand that can bind to a desired target protein. Once this final PROTAC is assembled and introduced into a biological system, it orchestrates the following sequence of events:
-
Ternary Complex Formation: The PROTAC simultaneously binds to CRBN (via the thalidomide moiety) and the target protein (via the conjugated ligand), forming a transient ternary complex (Target Protein-PROTAC-CRBN).
-
Ubiquitination: The formation of this complex brings the target protein into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule, having completed its task, is then released and can catalyze the degradation of another target protein molecule.
This catalytic mode of action allows for sustained protein knockdown at sub-stoichiometric concentrations.
Data Presentation: Physicochemical Properties
While specific biological activity data is dependent on the final PROTAC construct, the physicochemical properties of the building block itself are crucial for synthesis and formulation.
| Property | Value | Reference |
| Molecular Formula | C23H27N5O7 | N/A |
| Molecular Weight | 485.49 g/mol | N/A |
| Appearance | Solid | N/A |
| Purity | Typically >95% | N/A |
| Solubility | Soluble in DMSO | [3] |
| Storage | -20°C to -80°C | [1][4] |
Experimental Protocols: A Generalized Workflow for PROTAC Synthesis and Evaluation
The following represents a generalized workflow for utilizing this compound in the development of a novel PROTAC.
4.1. PROTAC Synthesis
This involves the conjugation of a target protein ligand (containing a suitable reactive group, e.g., an amine) to the carboxylic acid terminus of this compound.
-
Materials:
-
This compound
-
Target protein ligand with a reactive amine
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Aprotic solvent (e.g., DMF, DMSO)
-
Bases (e.g., DIPEA)
-
-
Protocol:
-
Dissolve this compound and the target protein ligand in the chosen aprotic solvent.
-
Add the amide coupling reagents and a suitable base to the reaction mixture.
-
Stir the reaction at room temperature for a specified period (typically a few hours to overnight), monitoring progress by LC-MS.
-
Upon completion, quench the reaction and purify the resulting PROTAC using preparative HPLC.
-
Confirm the identity and purity of the final PROTAC product by analytical techniques such as LC-MS and NMR.
-
4.2. In Vitro Evaluation of PROTAC Activity
-
Western Blotting for Target Protein Degradation:
-
Culture cells of interest and treat with varying concentrations of the synthesized PROTAC for different time points.
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize protein bands using an appropriate detection system.
-
Quantify band intensities to determine the extent of target protein degradation (DC50 and Dmax values).
-
-
Cell Viability Assays:
-
Plate cells in a multi-well format and treat with a dose-response of the PROTAC.
-
After a set incubation period, assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.
-
Calculate IC50 values to determine the cytotoxic effect of target protein degradation.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: The catalytic cycle of a PROTAC synthesized with a thalidomide-based E3 ligase ligand.
Caption: A generalized experimental workflow for the development and evaluation of a novel PROTAC.
Conclusion
This compound is a powerful and versatile tool in the arsenal (B13267) of medicinal chemists and drug discovery scientists. Its pre-packaged nature, combining a potent E3 ligase ligand with a flexible and functionalizable linker, streamlines the synthesis of PROTACs. Understanding its fundamental role in hijacking the ubiquitin-proteasome system is paramount to designing and developing the next generation of targeted protein degraders. As research in this area continues to expand, the utility of well-characterized and readily available building blocks like this compound will undoubtedly accelerate the translation of this exciting therapeutic modality from the laboratory to the clinic.
References
The Strategic Integration of Piperazine-PEG Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker component that connects the target protein ligand to the E3 ligase ligand. Among the various linker strategies, the incorporation of a piperazine (B1678402) ring, often in conjunction with a polyethylene (B3416737) glycol (PEG) chain, has emerged as a powerful approach to optimize PROTAC properties and enhance their therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted functions of the piperazine-PEG linker, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Functions of the Piperazine-PEG Linker
The piperazine-PEG linker is not merely a passive spacer; it actively contributes to the overall physicochemical and pharmacokinetic profile of the PROTAC molecule. Its strategic implementation can address key challenges in PROTAC development, including solubility, cell permeability, and metabolic stability.
The piperazine moiety, a six-membered ring containing two nitrogen atoms, imparts a degree of rigidity to the linker.[1][2] This semi-rigid structure helps to pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable ternary complex between the target protein and the E3 ligase.[] Furthermore, the basic nature of the piperazine ring allows it to be protonated at physiological pH, which can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[][4][5] This pH-dependent ionization can also facilitate escape from the endosome.[]
Complementing the piperazine component, the PEG chain is composed of repeating ethylene (B1197577) glycol units, which are known for their hydrophilicity.[2][6] The inclusion of a PEG linker can further improve the water solubility of PROTACs, which is crucial for their administration and distribution in biological systems.[6][] The length of the PEG chain is a tunable parameter that can be optimized to achieve the desired balance between solubility and other properties.[]
Quantitative Insights into Piperazine-PEG Linker Effects
The impact of incorporating piperazine and PEG moieties into PROTAC linkers can be quantified through various physicochemical and biological assays. The following tables summarize key data from published studies, offering a comparative overview of their effects.
| Parameter | Linker Type | PROTAC/Compound | Value | Significance | Reference |
| pKa | Carbonyl-piperazine-PEG | PROTAC-10 | 6.27 | Demonstrates the influence of neighboring groups on the basicity of the piperazine nitrogen. | [5] |
| pKa | Alkyl-piperazine-alkyl | PROTAC-8 | 7.81 | An alkyl substitution pattern can lead to a higher pKa, resulting in a greater proportion of protonated species at physiological pH. | [5] |
| pKa | Alkyl-piperazine-alkyl | PROTAC-9 | 7.98 | Similar to PROTAC-8, this highlights the tunability of piperazine basicity through linker chemistry. | [5] |
| Protonation at pH 7.5 | Carbonyl-piperazine-PEG | PROTAC-10 | 5.56% | A lower percentage of protonation compared to alkyl-substituted piperazines. | [5] |
| Protonation at pH 7.5 | Alkyl-piperazine-alkyl | PROTAC-8 | 67.11% | A significantly higher degree of protonation, which can enhance solubility. | [5] |
| Protonation at pH 7.5 | Alkyl-piperazine-alkyl | PROTAC-9 | 75.04% | The highest protonation percentage in this series, indicating favorable solubility characteristics. | [5] |
Table 1: Physicochemical Properties of PROTACs with Piperazine-Containing Linkers
| Metric | PROTAC | Linker Composition | Cell Line | Value | Significance | Reference |
| DC50 | Optimized PROTAC | Piperazine-PEG hybrid | Cellular Assay | Order of magnitude better than triazole-only linker | Demonstrates the significant improvement in degradation potency with the inclusion of a piperazine-PEG linker, which rescued solubility issues. | [] |
| IC50 | PROTAC 98 | Not specified in detail, but part of linker optimization | MCF-7 (breast cancer) | 520 nM (CDK9 inhibition) | Highlights the importance of linker optimization in achieving potent biological activity. | [1] |
Table 2: Biological Activity of PROTACs with Optimized Linkers
Experimental Protocols
The synthesis and evaluation of PROTACs containing piperazine-PEG linkers involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of a PROTAC with a Piperazine-PEG Linker via Amide Bond Formation
This protocol outlines the general steps for coupling a target protein ligand (Warhead) and an E3 ligase ligand using a bifunctional piperazine-PEG linker.
Materials:
-
Warhead with a carboxylic acid functional group (Warhead-COOH)
-
Boc-protected amine-functionalized piperazine-PEG linker (Boc-NH-Piperazine-PEGn-amine)
-
E3 ligase ligand with a carboxylic acid functional group (E3 Ligand-COOH)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
Step 1: Coupling of Warhead to the Piperazine-PEG Linker
-
Dissolve Warhead-COOH (1.0 eq), Boc-NH-Piperazine-PEGn-amine (1.1 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate (Warhead-Piperazine-PEGn-NH-Boc).
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in DCM.
-
Add TFA (20-50% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
Step 3: Coupling of the Intermediate to the E3 Ligase Ligand
-
Dissolve the deprotected intermediate from Step 2 (1.0 eq), E3 Ligand-COOH (1.1 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC product by preparative HPLC to obtain the desired compound.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to assess the passive permeability of a PROTAC molecule.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution)
-
PROTAC compound dissolved in a suitable buffer (e.g., PBS)
-
Acceptor solution (buffer with a small percentage of a solubilizing agent like DMSO)
-
Plate reader for concentration analysis (e.g., UV-Vis or LC-MS)
Procedure:
-
Add the PROTAC solution to the donor wells of the PAMPA plate.
-
Fill the acceptor wells with the acceptor solution.
-
Carefully place the filter plate onto the donor plate, ensuring the lipid membrane separates the two compartments.
-
Incubate the plate at room temperature for a defined period (e.g., 4-16 hours).
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [C_A]/[C_equilibrium])] * (V_D * V_A) / ((V_D + V_A) * A * t) where [C_A] is the concentration in the acceptor well, [C_equilibrium] is the concentration at equilibrium, V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.
Visualizing the Role of the Piperazine-PEG Linker
Diagrams are essential for conceptualizing the complex biological processes and experimental workflows involved in PROTAC research. The following visualizations, generated using the DOT language, illustrate key aspects of this technical guide.
References
Thalidomide as a Ligand for the Cereblon E3 Ligase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of thalidomide's role as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. It details the molecular interactions, downstream consequences, and the experimental methodologies used to elucidate this pivotal mechanism in modern drug discovery, particularly in the field of targeted protein degradation.
Introduction: The Serendipitous Discovery of a Molecular Glue
Thalidomide (B1683933), a drug with a notorious past due to its teratogenic effects, has been repurposed as a powerful therapeutic for various cancers, including multiple myeloma.[1][2][3] This revival was driven by the discovery that its mechanism of action involves binding to Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[4] Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function as "molecular glues."[3] They do not inhibit the E3 ligase but rather modulate its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by CRBN, termed "neosubstrates."[5][6] This groundbreaking discovery has paved the way for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), that leverage this mechanism to target previously "undruggable" proteins.
The CRL4^CRBN^ E3 Ligase Complex and the Role of Thalidomide
The CRL4^CRBN^ E3 ubiquitin ligase complex is a key player in the ubiquitin-proteasome system, which is responsible for the degradation of a vast array of cellular proteins. This complex is composed of four main components: Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), Ring-box protein 1 (Rbx1), and the substrate receptor Cereblon (CRBN).[4]
Thalidomide's interaction with this complex is highly specific. The glutarimide (B196013) moiety of the thalidomide molecule binds to a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[7] This binding event induces a conformational change in the substrate-binding surface of CRBN, creating a novel interface that allows for the recruitment of neosubstrates.
Once a neosubstrate is recruited to the CRL4^CRBN^ complex, it is polyubiquitinated, marking it for degradation by the 26S proteasome. The therapeutic effects of thalidomide and its analogs are attributed to the degradation of specific neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma.[8] Conversely, the teratogenic effects are linked to the degradation of other neosubstrates, including SALL4 and PLZF.[6]
Quantitative Analysis of Thalidomide and its Analogs Binding to Cereblon
The binding affinity of thalidomide and its derivatives to Cereblon is a critical determinant of their biological activity. Various biophysical techniques have been employed to quantify this interaction. The data below summarizes the binding constants for key immunomodulatory drugs (IMiDs). It is important to note that absolute values can vary depending on the specific assay conditions and the protein constructs used (e.g., full-length CRBN vs. the thalidomide-binding domain).
| Compound | Binding Constant (Kd) | Binding Constant (Ki) | IC50 | Assay Method(s) | Reference(s) |
| Thalidomide | ~250 nM | 8510 nM | 7800 nM | Competitive Titration, Microscale Thermophoresis, FRET | [9][10] |
| (S)-Thalidomide | ~10-fold stronger binding than (R)-enantiomer | Isothermal Titration Calorimetry | [11] | ||
| Lenalidomide | 0.64 µM (for CRBN:DDB1), 19 µM (for CRBN-TBD) | 177.80 nM | ~2 µM | Isothermal Titration Calorimetry, Competitive Binding | [9][11][12] |
| Pomalidomide | 12.5 µM | 156.60 nM, 2.1 µM | ~2 µM | Isothermal Titration Calorimetry, FRET-based competition assay, Competitive Binding | [9][11][13] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction between thalidomide and Cereblon.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).[11][14]
Methodology:
-
Sample Preparation:
-
Express and purify recombinant Cereblon protein (often in complex with DDB1 for stability).
-
Prepare a concentrated solution of the thalidomide analog in a suitable buffer.
-
Dialyze both the protein and the ligand against the same buffer to minimize buffer mismatch artifacts.[15]
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
ITC Experiment:
-
Load the Cereblon solution into the sample cell of the ITC instrument.
-
Load the thalidomide analog solution into the injection syringe. The ligand concentration should ideally be 10-20 times that of the protein.[16]
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.[15]
-
Perform an initial small injection to account for any initial mixing effects, followed by a series of larger, spaced injections.[15]
-
-
Data Analysis:
-
Integrate the raw data (heat flow versus time) to obtain the heat change for each injection.
-
Correct for the heat of dilution by subtracting the heat change observed from injecting the ligand into buffer alone.
-
Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[14] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the association (ka) and dissociation (kd) rates of a ligand binding to an immobilized protein, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).
Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the sensor chip surface.
-
Immobilize the purified Cereblon protein onto the chip surface.
-
Deactivate any remaining active groups to prevent non-specific binding.[17]
-
-
Analyte Binding:
-
Prepare a series of dilutions of the thalidomide analog in a suitable running buffer. The concentration range should ideally span from 0.1 to 10 times the expected Kd.[18]
-
Inject the different concentrations of the analyte over the sensor surface for a defined association time.[17]
-
Flow running buffer over the surface for a defined dissociation time.[17]
-
Regenerate the sensor surface between each analyte injection if necessary.[17]
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
Fit the sensorgram data to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd.
-
Calculate the Kd from the ratio of kd/ka.
-
In Vitro Ubiquitination Assay
This assay directly assesses the functional consequence of thalidomide binding to Cereblon by measuring the ubiquitination of a neosubstrate.[19]
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing the following components in a suitable reaction buffer (e.g., HEPES-based buffer with NaCl and TCEP):[20]
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D3)
-
Purified CRL4^CRBN^ E3 ligase complex
-
Ubiquitin
-
ATP
-
The neosubstrate of interest (e.g., IKZF1)
-
-
Add the thalidomide analog (dissolved in a vehicle like DMSO) to the reaction mixture at the desired concentration. Include a vehicle-only control.[19]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes) to allow for the ubiquitination reaction to proceed.[19]
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot analysis using an antibody specific to the neosubstrate to detect the appearance of higher molecular weight bands corresponding to polyubiquitinated forms of the substrate.[20] An anti-ubiquitin antibody can also be used to confirm ubiquitination.[21]
-
Visualizations of Signaling Pathways and Experimental Workflows
Thalidomide-Induced Neosubstrate Degradation Pathway
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. spring8.or.jp [spring8.or.jp]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 14. benchchem.com [benchchem.com]
- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. nicoyalife.com [nicoyalife.com]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. benchchem.com [benchchem.com]
- 20. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 21. docs.abcam.com [docs.abcam.com]
An In-depth Technical Guide to Thalidomide-Piperazine-PEG2-COOH: A Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Thalidomide-Piperazine-PEG2-COOH, a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide (B1683933), this compound serves as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. This guide details its mechanism of action in recruiting the cellular protein degradation machinery, provides a summary of its physicochemical properties, and outlines adaptable experimental protocols for its synthesis and application in biological assays. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its role in targeted protein degradation.
Chemical Structure and Physicochemical Properties
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety, which binds to Cereblon, connected to a piperazine (B1678402) ring and a two-unit polyethylene (B3416737) glycol (PEG2) chain terminating in a carboxylic acid. This terminal carboxylic acid group provides a versatile handle for conjugation to a ligand targeting a protein of interest, thereby forming a complete PROTAC molecule.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₀N₄O₈ | [1] |
| Molecular Weight | 502.52 g/mol | [1] |
| CAS Number | 2797430-20-5 | [2] |
| Appearance | Solid powder | [1] |
| Storage Conditions | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months | [1] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide portion of the molecule binds to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[3] This complex, composed of Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), and RBX1, is responsible for tagging substrate proteins with ubiquitin, marking them for degradation by the proteasome.[4]
By incorporating this compound into a PROTAC, a target protein of interest (POI) is brought into close proximity with the CRL4-CRBN complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and biological evaluation of PROTACs utilizing this compound.
Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the coupling of the carboxylic acid on this compound with a primary or secondary amine on a target protein ligand.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
Coupling reagent (e.g., HATU, HBTU)
-
Amine base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the coupling reagent (1.1 equivalents) and the amine base (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing target protein ligand (1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Western Blot Analysis of Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (for stock solution)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response manner) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody for the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs. Its thalidomide core effectively recruits the Cereblon E3 ubiquitin ligase, while the PEG linker and terminal carboxylic acid provide the necessary components for conjugation to a target-specific ligand. The methodologies and background information provided in this guide are intended to support researchers in the design, synthesis, and evaluation of novel protein degraders, a promising therapeutic modality with the potential to address a wide range of diseases. Further optimization of the linker length and composition, as well as the choice of the target protein ligand, will be critical for the development of effective and selective PROTACs.
References
How does the PEG2 component of the linker influence PROTAC properties?
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. The linker, far from being a passive spacer, critically dictates the physicochemical and pharmacological properties of the PROTAC. This in-depth technical guide focuses on the role of the di-ethylene glycol (PEG2) moiety as a component of the PROTAC linker, exploring its influence on solubility, cell permeability, ternary complex formation, and overall degradation efficacy. This guide provides a comprehensive overview of the subject, including quantitative data, detailed experimental protocols, and visualizations to aid researchers in the rational design of next-generation protein degraders.
Core Principles: The Role of the Linker in PROTAC Function
The linker in a PROTAC molecule plays a pivotal role in orchestrating the formation of a productive ternary complex between the POI and the E3 ligase.[1] This ternary complex formation is a prerequisite for the subsequent ubiquitination of the POI and its degradation by the proteasome. The linker's length, rigidity, and chemical composition, including the incorporation of moieties like PEG2, directly impact the PROTAC's properties.
The PROTAC-Mediated Protein Degradation Pathway
The mechanism of action of a PROTAC can be summarized in the following steps:
-
Cellular Entry: The PROTAC must first cross the cell membrane to reach its intracellular targets.
-
Binary Complex Formation: The PROTAC binds to both the POI and the E3 ligase, forming two separate binary complexes.
-
Ternary Complex Formation: The PROTAC facilitates the proximity of the POI and the E3 ligase, leading to the formation of a key ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is released and can catalytically induce the degradation of multiple POI molecules.
Influence of the PEG2 Linker Component on PROTAC Properties
The inclusion of a PEG2 moiety in the linker can significantly modulate a PROTAC's physicochemical and biological properties. PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a balance of flexibility and hydrophilicity.[2]
Solubility
A common challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, increasing the hydrophilicity of the molecule and thereby enhancing its solubility in aqueous media.[3][4] This improved solubility is beneficial for formulation and can improve bioavailability.
Cell Permeability
The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[2] PEG linkers are more likely to adopt folded conformations compared to more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can lead to a decrease in cellular uptake.[2]
Ternary Complex Formation and Degradation Efficacy
The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex.[5]
-
Too Short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.
-
Too Long: An excessively long and flexible linker may result in an unstable or unproductive ternary complex where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved. This can also lead to an increased "hook effect," where the formation of binary complexes is favored over the productive ternary complex at high PROTAC concentrations.
The PEG2 linker, with its defined length and inherent flexibility, can provide an optimal distance and orientation between the POI and E3 ligase to facilitate productive ternary complex formation. The optimal linker length is a key determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Data Presentation: Quantitative Comparison of Linker Properties
The following tables summarize representative quantitative data from various studies to illustrate the impact of linker choice, including PEG moieties, on PROTAC performance. Direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[6]
Table 1: Impact of Linker Composition on Physicochemical Properties of Representative PROTACs
| PROTAC System (Target-E3 Ligase) | Linker Type & Length | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| BRD4-VHL | Alkyl Chain | ~780 | ~4.5 | ~160 |
| BRD4-VHL | PEG2 | ~830 | ~3.8 | ~180 |
| BRD4-VHL | PEG4 | ~920 | ~3.1 | ~200 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of Linker Composition on Degradation Efficacy and Permeability
| PROTAC System (Target-E3 Ligase) | Linker Type & Length | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Ternary Complex Cooperativity (α) |
| TBK1-VHL | Alkyl/Ether (< 12 atoms) | No degradation | - | - | - |
| TBK1-VHL | Alkyl/Ether (21 atoms) | 3 | 96 | - | - |
| ERα-VHL | PEG (12 atoms) | Effective | - | - | - |
| ERα-VHL | PEG (16 atoms) | More Potent | - | - | - |
| BRD4-VHL (MZ1) | PEG | ~25 | >90 | ~0.2 | >1 (Positive) |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent. Permeability and cooperativity values are dependent on the specific assay conditions.[1][6]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance. This section provides methodologies for key experiments in the design and evaluation of PEG2-containing PROTACs.
Synthesis of a PROTAC with a PEG2 Linker (via Click Chemistry)
This protocol describes a modular approach to synthesize a PROTAC using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a form of "click chemistry."[7]
Materials and Reagents:
-
POI ligand functionalized with a terminal alkyne (1.0 eq)
-
E3 ligase ligand functionalized with a PEG2-azide linker (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., HPLC)
-
Characterization instruments (e.g., NMR, Mass Spectrometer)
Procedure: [8]
-
Reaction Setup: In a round-bottom flask, dissolve the POI-alkyne and E3-PEG2-azide in the chosen solvent system under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate and CuSO₄·5H₂O.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to obtain the pure PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Western Blot for PROTAC-Mediated Protein Degradation
Western blotting is a standard technique to quantify the reduction in the levels of a target protein following PROTAC treatment.
Materials and Reagents:
-
Cell line expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
Materials and Reagents:
-
PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (in DMSO)
-
Plate reader or LC-MS for concentration analysis
Procedure:
-
Membrane Coating: Carefully coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare Donor Plate: Prepare serial dilutions of the PROTAC in PBS. Add these solutions to the wells of the coated donor plate.
-
Incubation: Place the donor plate into the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor plate. Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
Concentration Measurement: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium))
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the filter
-
t = incubation time
-
Ca(t) = concentration in the acceptor well at time t
-
Cequilibrium = equilibrium concentration
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time without the need for labels.[9][10]
Materials and Reagents:
-
SPR instrument and sensor chips (e.g., CM5, SA, or NTA chips)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Purified POI and E3 ligase
-
PROTAC solution
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface using a suitable coupling chemistry.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding affinity (KD) and kinetics (ka, kd) of the PROTAC-E3 ligase interaction.
-
In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized POI surface (if feasible) or use an alternative method to determine the KD of the PROTAC-POI interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or more complex models for ternary interactions) to determine the kinetic and affinity constants.
-
Calculate the cooperativity factor (α) to assess the stability of the ternary complex:
α = (KD of PROTAC for E3 ligase in the absence of POI) / (KD of PROTAC for E3 ligase in the presence of POI)
An α value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to the E3 ligase is enhanced by the presence of the POI.
-
Conclusion
The PEG2 component of a PROTAC linker is a critical design element that significantly influences the molecule's overall properties. Its incorporation can enhance aqueous solubility and, when optimized, improve cell permeability. The defined length and flexibility of a PEG2 linker can facilitate the formation of a stable and productive ternary complex, which is essential for potent and efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[2] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. A thorough understanding of how linker components like PEG2 impact PROTAC function, coupled with robust experimental evaluation, is paramount for the successful development of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. aragen.com [aragen.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
The Serendipitous Target: A Technical Guide to the History and Discovery of Thalidomide's Binding to Cereblon
For Immediate Release
A comprehensive technical guide detailing the historical context and scientific discovery of the interaction between thalidomide (B1683933) and the Cereblon (CRBN) protein. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of targeted protein degradation, drug discovery, and molecular biology.
This in-depth guide provides a chronological account of the thalidomide tragedy and the subsequent decades of research that ultimately unveiled its complex mechanism of action. A pivotal moment in this scientific journey was the identification of Cereblon (CRBN), a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4), as the direct molecular target of thalidomide and its analogs, known as immunomodulatory drugs (IMiDs).[1][2][3] This discovery has not only explained the teratogenic effects of thalidomide but has also paved the way for the rational design of novel therapeutics that harness the cell's own protein degradation machinery.[1][3]
A Dark Past to a Bright Future: The History of Thalidomide
Initially marketed in the 1950s as a seemingly safe sedative and antiemetic for morning sickness, thalidomide was responsible for a devastating global health crisis, causing severe birth defects in thousands of children.[4][5] The drug was withdrawn from the market in the early 1960s, leaving a legacy of tragedy and stringent drug safety regulations.[4] However, in a remarkable turn of events, thalidomide was later found to possess potent anti-inflammatory and anti-cancer properties, leading to its repurposing for the treatment of erythema nodosum leprosum and multiple myeloma.[6][7][8] This therapeutic potential reignited interest in understanding its molecular mechanisms, a puzzle that would take decades to solve.
The Breakthrough: Identification of Cereblon (CRBN) as the Direct Target
For many years, the direct target of thalidomide remained elusive. The breakthrough came in 2010 when researchers employed a novel affinity chromatography technique.[9] By immobilizing a thalidomide derivative on ferrite (B1171679) glycidyl (B131873) methacrylate (B99206) (FG) beads, they were able to "fish out" its binding partners from cell extracts.[9] Subsequent analysis using tandem mass spectrometry identified Cereblon (CRBN) and its binding partner, Damaged DNA Binding Protein 1 (DDB1), as the specific targets of thalidomide.[10][11]
This discovery was a watershed moment, providing the crucial link between the small molecule and its profound biological effects.[1][2][3] It was revealed that CRBN is a component of the CRL4 E3 ubiquitin ligase complex, a cellular machine responsible for tagging proteins with ubiquitin for their subsequent degradation by the proteasome.[1][11]
Mechanism of Action: A Molecular Glue
Thalidomide and its analogs act as "molecular glues," effectively hijacking the CRL4-CRBN E3 ligase complex.[3] The binding of these drugs to a hydrophobic pocket in CRBN alters the substrate specificity of the ligase, inducing the recruitment of proteins that are not its natural targets.[1][3][12] These newly recruited proteins, termed "neosubstrates," are then ubiquitinated and targeted for proteasomal degradation.[1][3]
Key Neosubstrates and Their Biological Consequences:
-
SALL4 (Sal-like protein 4): The degradation of this developmental transcription factor is now understood to be the primary cause of thalidomide's teratogenic effects.[13][14][15] Heterozygous loss-of-function mutations in the SALL4 gene lead to syndromes that phenocopy the birth defects observed with thalidomide exposure.[14][16][17]
-
Ikaros (IKZF1) and Aiolos (IKZF3): These lymphoid transcription factors are key neosubstrates in the context of multiple myeloma.[1][12] Their degradation, induced by lenalidomide (B1683929) and pomalidomide, leads to the downregulation of critical myeloma cell survival factors, resulting in the anti-myeloma effects of these drugs.[18][19]
Quantitative Analysis of Thalidomide and its Analogs Binding to CRBN
The binding affinity of thalidomide and its derivatives to CRBN is a critical determinant of their biological activity. Various biophysical and biochemical assays have been employed to quantify this interaction, revealing that the clinically more potent analogs, lenalidomide and pomalidomide, exhibit stronger binding to CRBN than the parent compound, thalidomide.
| Compound | Assay Type | Binding Constant (K_d, K_i, or IC_50) | Source |
| Thalidomide | Competitive Titration | K_i: ~250 nM | [3] |
| (S)-Thalidomide | Competitive Elution Assay | ~10-fold stronger binding than (R)-enantiomer | [20] |
| Lenalidomide | Competitive Titration | K_i: 177.80 nM | [3] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | K_D: 0.64 µM (for CRBN-DDB1 complex) | [21] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | K_D: 19 µM (for CRBN-TBD) | [20] |
| Lenalidomide | Competitive Binding Assay | IC_50: ~2 µM | [7] |
| Pomalidomide | Competitive Titration | K_i: 156.60 nM | [3] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | K_d: 12.5 µM | [12] |
| Pomalidomide | FRET-based competition assay | K_i: 2.1 µM | [12] |
| Pomalidomide | Competitive Binding Assay | IC_50: ~2 µM | [7] |
Detailed Experimental Protocols
Affinity Purification of CRBN using Thalidomide-Immobilized Beads
This protocol outlines the key steps used in the initial discovery of CRBN as the thalidomide-binding protein.
Principle: A thalidomide derivative is covalently linked to magnetic beads. These beads are then incubated with cell lysate, allowing for the specific capture of proteins that bind to thalidomide. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
Methodology:
-
Bead Preparation: A carboxyl derivative of thalidomide is covalently attached to the amino groups of ferrite-glycidyl methacrylate (FG) beads.
-
Cell Lysate Preparation: HeLa cells (or other relevant cell lines) are harvested and lysed in a suitable buffer (e.g., 0.5% NP-40 lysis buffer) to extract cellular proteins.
-
Affinity Purification: The thalidomide-immobilized beads are incubated with the cell lysate to allow for the binding of target proteins.
-
Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Bound proteins are eluted from the beads. This can be achieved by competitive elution with an excess of free thalidomide or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Analysis: The eluted proteins are separated by SDS-PAGE and visualized by silver staining or Coomassie blue staining. Specific protein bands of interest are excised and subjected to in-gel digestion with trypsin.
-
Mass Spectrometry: The resulting peptides are analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequences and identify the corresponding proteins by searching against a protein database.[10]
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This allows for the determination of the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[20]
Methodology:
-
Sample Preparation: Purified recombinant CRBN protein (often in complex with DDB1 for stability) is placed in the sample cell of the calorimeter.[21] The thalidomide derivative is loaded into the injection syringe. Both protein and ligand solutions are prepared in the same buffer to minimize heats of dilution.
-
Titration: The ligand is injected in small, precise aliquots into the protein solution.
-
Heat Measurement: The heat change upon each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to calculate the K_d, n, and ΔH.[20]
In Vitro Ubiquitination Assay
Principle: This assay reconstitutes the ubiquitination cascade in a test tube to determine if a neosubstrate is ubiquitinated by the CRL4-CRBN complex in a thalidomide-dependent manner.
Methodology:
-
Reaction Mixture: The following components are combined in a reaction buffer:
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UBE2D3)
-
Purified CRL4-CRBN complex
-
Ubiquitin
-
ATP
-
The purified neosubstrate of interest (e.g., IKZF1, SALL4)
-
-
Treatment: The reaction is initiated in the presence of either DMSO (vehicle control) or the thalidomide derivative at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for the ubiquitination reaction to proceed.
-
Quenching and Analysis: The reaction is stopped by the addition of SDS-PAGE sample buffer. The proteins are then separated by SDS-PAGE and analyzed by Western blotting using an antibody specific to the neosubstrate. An increase in high molecular weight species of the neosubstrate in the presence of the thalidomide derivative indicates polyubiquitination.
Visualizing the Molecular Events
To further elucidate the complex interactions and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.
Caption: Thalidomide-induced neosubstrate degradation via the CRL4-CRBN pathway.
Caption: Experimental workflow for identifying thalidomide-binding proteins.
Conclusion
The discovery of CRBN as the direct target of thalidomide represents a landmark achievement in chemical biology and drug discovery. It has not only provided a molecular explanation for a historical tragedy but has also opened up an entirely new field of targeted protein degradation. The principles learned from the thalidomide story are now being applied to develop a new generation of therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and other molecular glues, with the potential to target previously "undruggable" proteins and treat a wide range of diseases. This technical guide serves as a foundational resource for researchers seeking to understand and build upon this remarkable scientific journey.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. chempartner.com [chempartner.com]
- 11. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 12. researchgate.net [researchgate.net]
- 13. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 15. A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01251A [pubs.rsc.org]
- 16. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 17. benchchem.com [benchchem.com]
- 18. Molecular Dynamics Simulation of Lenalidomide Interaction with CRBN Protein: A target for immunomodulatory Drugs [scielo.org.za]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Foundational Principles of Designing PROTACs with CRBN E3 Ligase Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins rather than merely inhibiting them. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide provides an in-depth technical overview of the foundational principles for designing effective PROTACs that utilize Cereblon (CRBN), a widely exploited E3 ligase substrate receptor.
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
The UPS is a crucial cellular pathway for protein degradation, maintaining protein homeostasis. It involves a three-enzyme cascade (E1, E2, and E3) that attaches a polyubiquitin (B1169507) chain to a substrate protein, marking it for degradation by the 26S proteasome[1]. PROTACs co-opt this system by inducing the formation of a ternary complex between the POI and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI[2][3][4].
Core Components of CRBN-Based PROTACs
The rational design of a CRBN-based PROTAC involves the careful selection and optimization of its three key components: the CRBN ligand, the POI binder (warhead), and the linker.
CRBN E3 Ligase and its Ligands
CRBN is the substrate receptor component of the Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex[2]. The most commonly used CRBN ligands are derivatives of immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide[2][5]. These ligands bind to a hydrophobic pocket in CRBN, allosterically modulating its substrate specificity[6].
Key Considerations for CRBN Ligand Selection:
-
Binding Affinity: The ligand should exhibit sufficient affinity for CRBN to facilitate ternary complex formation.
-
Linker Attachment Point: The point of linker attachment on the IMiD scaffold is crucial and can significantly impact the stability and degradation efficiency of the PROTAC[7]. Modifications are often made to the phthalimide (B116566) moiety to attach the linker.
-
Neosubstrate Degradation: A critical consideration is that IMiD binding to CRBN can induce the degradation of endogenous proteins, known as neosubstrates (e.g., IKZF1, IKZF3, and SALL4)[3]. This can lead to off-target effects. Careful design of the PROTAC, including linker optimization, can sometimes mitigate these effects.
Linker Design and Optimization
The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC. Its length, composition, and attachment points to the two ligands dictate the geometry of the ternary complex.
Key Linker Design Principles:
-
Length and Flexibility: The linker must be of an optimal length to allow for the simultaneous binding of the POI and CRBN without steric hindrance. Both rigid and flexible linkers, such as polyethylene (B3416737) glycol (PEG) chains and alkyl chains, have been successfully used[8].
-
Composition: The chemical nature of the linker influences the physicochemical properties of the PROTAC, including solubility and cell permeability.
-
Attachment Points: The exit vectors from the CRBN ligand and the POI binder must be chosen carefully to ensure a productive orientation within the ternary complex that facilitates ubiquitination.
-
Cooperativity: An optimized linker can promote positive cooperativity, where the formation of the ternary complex is more favorable than the formation of the two binary complexes (PROTAC-POI and PROTAC-CRBN)[7]. This is a key determinant of PROTAC potency.
-
The "Hook Effect": At high concentrations, PROTACs can lead to the formation of non-productive binary complexes, which reduces the concentration of the productive ternary complex and thus decreases degradation efficiency. This phenomenon, known as the "hook effect," is influenced by linker design and the binding affinities of the ligands[9].
Quantitative Evaluation of CRBN-Based PROTACs
A systematic evaluation of PROTAC performance requires quantitative data on binding, ternary complex formation, and protein degradation.
Table 1: Key Parameters for PROTAC Characterization
| Parameter | Description | Typical Range | Experimental Method(s) |
| Binary Kd (POI) | Binding affinity of the PROTAC for the Protein of Interest. | nM to µM | SPR, ITC, TR-FRET, FP |
| Binary Kd (CRBN) | Binding affinity of the PROTAC for CRBN. | nM to µM | SPR, ITC, TR-FRET, FP |
| Ternary Complex Kd | Binding affinity of the ternary complex. | pM to nM | SPR, ITC |
| Cooperativity (α) | The factor by which ternary complex formation is favored over binary complex formation. α = (KdPOI * KdCRBN) / KdTernary | > 1 indicates positive cooperativity | SPR, ITC |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | pM to µM | Western Blot, Immunoassays, Mass Spec |
| Dmax | The maximum percentage of target protein degradation achieved. | Typically >80% for effective PROTACs | Western Blot, Immunoassays, Mass Spec |
Table 2: Example Quantitative Data for Published CRBN-Based PROTACs
| PROTAC | Target | CRBN Ligand | Linker Type | DC50 | Dmax | Cell Line | Reference |
| dBET1 | BRD4 | Pomalidomide | PEG | 4.3 nM | >98% | MV4;11 | [Winter et al., 2015] |
| ARV-110 | Androgen Receptor | Pomalidomide derivative | Alkyl-ether | 1 nM | >95% | VCaP | [Neklesa et al., 2018] |
| RC-1 | BTK | Thalidomide | PEG | ~100 nM | ~90% | Mino | [Tinworth et al., 2019][3] |
| NC-1 | BTK | Thalidomide | PEG | 2.2 nM | 97% | Mino | [Zorba et al., 2018][3][7] |
Experimental Protocols
A robust experimental workflow is essential for the successful design and validation of CRBN-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aragen.com [aragen.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis and Characterization of a Thalidomide-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three main components: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
This document provides a detailed protocol for the final-step synthesis of a PROTAC using a common building block, Thalidomide-Piperazine-PEG2-COOH . This building block comprises the E3 ligase ligand (a thalidomide (B1683933) derivative, which recruits the Cereblon E3 ligase) and a flexible PEG linker terminating in a carboxylic acid.[4][5] The protocol describes the chemical conjugation of this building block to a user-supplied POI ligand containing a primary or secondary amine functional group via a standard amide bond formation.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex.[2][3] The thalidomide moiety of the PROTAC binds to Cereblon (CRBN), the substrate receptor of the complex.[6] Simultaneously, the "warhead" portion of the PROTAC binds to the target POI. This forms a stable ternary complex (POI-PROTAC-CRBN), which brings the POI into the vicinity of the E3 ligase machinery.[2] This proximity allows for the efficient transfer of ubiquitin from a charged E2 enzyme to lysine (B10760008) residues on the POI surface. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to act catalytically.[1]
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
Application Notes and Protocols for the Conjugation of a Target Protein Ligand to Thalidomide-Piperazine-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1]
Thalidomide-Piperazine-PEG2-COOH is a key building block for constructing PROTACs that utilize the Cereblon (CRBN) E3 ligase.[4][5] This molecule consists of the thalidomide (B1683933) moiety, which binds to CRBN, and a polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid group.[4][6] This carboxylic acid serves as a reactive handle for conjugation to a ligand that targets a specific protein.
These application notes provide a detailed protocol for the covalent conjugation of a target protein ligand containing a primary amine to this compound using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of the Reaction
The conjugation is achieved through a two-step process that forms a stable amide bond between the carboxylic acid of the this compound and a primary amine on the target protein ligand.[7][8]
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[7][9]
-
Formation of a Stable NHS Ester: The addition of NHS (or its water-soluble analog, Sulfo-NHS) to the reaction mixture allows for the conversion of the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[7][9][10]
-
Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target protein ligand, resulting in the formation of a stable amide bond and the release of NHS.[11][12]
This two-step coupling procedure is highly efficient and minimizes the potential for unwanted side reactions.[7][8]
Experimental Workflow
The overall experimental workflow for the conjugation, purification, and characterization of the final PROTAC molecule is depicted below.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. Characterizing the conformational ensemble of PROTAC degraders in solution - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. researchgate.net [researchgate.net]
- 10. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
Application Note: Preparation of Thalidomide-Piperazine-PEG2-COOH for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and best practices for the formulation and preparation of Thalidomide-Piperazine-PEG2-COOH for in vivo administration in animal models. Given that this compound is a complex bifunctional molecule, likely a PROTAC (Proteolysis Targeting Chimera) or a similar targeted protein degrader, careful formulation is critical for achieving desired exposure and efficacy.[1][2]
Introduction to this compound
This compound is a synthetic molecule comprising three key components:
-
Thalidomide: A well-established immunomodulatory agent that also functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][4] This moiety is commonly used to hijack the ubiquitin-proteasome system for targeted protein degradation.[1]
-
Piperazine Linker: A common chemical scaffold used in drug design to connect different functional moieties.
-
PEG2-COOH: A short, hydrophilic polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid group. The PEG component can improve the aqueous solubility of the molecule.[][6] The carboxylic acid provides a reactive handle for further conjugation or can influence the molecule's overall physicochemical properties.
The structure suggests the compound is designed for targeted protein degradation, where it may induce the degradation of a specific protein of interest. Due to the large size and complex nature of such molecules, they often exhibit poor solubility and permeability, presenting significant formulation challenges.[7][8]
Pre-formulation Assessment
Before preparing a formulation for in vivo studies, a thorough pre-formulation assessment is crucial. This involves determining the physicochemical properties of this compound.
Solubility Determination
The first step is to determine the solubility of the compound in a range of pharmaceutically acceptable vehicles.[9] This will guide the selection of an appropriate formulation strategy.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM).
-
Vehicle Panel: Select a panel of common in vivo vehicles (see Table 1).
-
Solubility Testing:
-
Add the DMSO stock solution to each vehicle to a final DMSO concentration of 1-2%.
-
Test a range of final compound concentrations (e.g., 10, 50, 100, 200 µM).
-
Incubate the samples at room temperature for 1-2 hours with gentle agitation.
-
Visually inspect for precipitation.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using LC-MS/MS or HPLC-UV.
-
-
Data Presentation: Record the highest concentration at which the compound remains in solution for each vehicle.
| Vehicle Component | Rationale & Use | Potential Issues |
| Aqueous-Based | ||
| Saline (0.9% NaCl) | Isotonic, well-tolerated for IV, IP, SC routes.[10] | Unsuitable for hydrophobic compounds. |
| 5% Dextrose in Water (D5W) | Isotonic, common for IV administration. | Potential for caramelization if autoclaved. |
| Phosphate-Buffered Saline (PBS) | Buffered to physiological pH. | Phosphate can sometimes interact with test compounds. |
| Co-Solvent Systems | ||
| 10% DMSO in Saline | Increases solubility of lipophilic compounds. | DMSO can have biological effects and cause irritation at high concentrations.[11] |
| 20-40% PEG400 in Saline | Good for compounds with intermediate solubility.[10] | Can be viscous; potential for toxicity at high doses. |
| 10% Solutol HS 15 in Saline | Non-ionic solubilizer, can form micelles. | Potential for hypersensitivity reactions. |
| Suspensions | ||
| 0.5% Methylcellulose (MC) in Water | Forms a uniform suspension for oral gavage.[12] | Not suitable for parenteral routes. |
| 0.5% Carboxymethylcellulose (CMC) in Water | Another common suspending agent for oral administration.[9] | Not suitable for parenteral routes. |
| Cyclodextrin (B1172386) Formulations | ||
| 20-40% HP-β-CD in Water | Forms inclusion complexes to enhance solubility.[9] | Can be nephrotoxic at high doses. |
| Lipid-Based | ||
| Corn Oil / Sesame Oil | For highly lipophilic compounds (oral or SC).[10] | Not suitable for IV administration; variable absorption. |
Table 1: Common Vehicles for In Vivo Formulation Screening.
Formulation Development and Preparation Protocol
Based on the solubility data, select the most appropriate formulation strategy. For poorly soluble compounds like PROTACs, co-solvent systems, cyclodextrin formulations, or suspensions are often required.[2]
Example Protocol: Preparation of a Co-Solvent Formulation for Intravenous (IV) Injection
This protocol is a general guideline and should be optimized based on the specific solubility of your compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) for Injection
-
Sterile, pyrogen-free vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Required Amounts: Determine the total volume and concentration of the dosing solution needed for the study.
-
Initial Solubilization: Weigh the required amount of this compound into a sterile vial. Add a small volume of DMSO to completely dissolve the compound. For example, use a 1:20 ratio of DMSO to the final volume.
-
Addition of Co-solvent: Add PEG400 to the solution. For a final formulation of 10% DMSO, 40% PEG400, and 50% Saline, add four times the volume of PEG400 relative to the initial DMSO volume.
-
Aqueous Phase Addition: Slowly add the sterile saline to the organic phase while vortexing to avoid precipitation.
-
Final Checks: Visually inspect the final solution to ensure it is clear and free of particulates.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.[13] This step is critical for parenteral administration to ensure sterility.[14]
Vehicle Composition Example:
-
10% DMSO
-
40% PEG400
-
50% Sterile Saline (0.9% NaCl)
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Preparation
The following diagram outlines the logical steps for preparing this compound for in vivo studies.
Workflow for in vivo formulation preparation.
Signaling Pathway: PROTAC Mechanism of Action
This diagram illustrates the putative mechanism of action for a thalidomide-based PROTAC.
PROTAC-mediated protein degradation pathway.
Quality Control and Best Practices
-
Sterility: All parenteral formulations must be sterile.[15] Use aseptic techniques and sterile filtration.[16]
-
pH and Osmolality: For injectable solutions, ensure the pH is close to physiological (7.2-7.4) and the solution is iso-osmotic to minimize irritation and pain at the injection site.[14]
-
Vehicle Control Group: Always include a vehicle-only control group in your animal study to differentiate the effects of the compound from those of the vehicle.[9][17]
-
Stability: Assess the stability of the final formulation. Some compounds may precipitate over time, especially when stored at lower temperatures. Prepare dosing solutions fresh daily if stability is a concern.
-
Animal Welfare: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC).[17] Monitor animals for any adverse reactions to the formulation.[18]
By following this structured approach, researchers can develop a robust and reproducible formulation for in vivo studies of this compound, ensuring reliable and interpretable results.
References
- 1. researchgate.net [researchgate.net]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 6. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 15. instechlabs.com [instechlabs.com]
- 16. uwm.edu [uwm.edu]
- 17. caymanchem.com [caymanchem.com]
- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols: A Step-by--Step Guide for Western Blotting to Confirm Target Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. Small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively remove a protein of interest.
Western blotting is a fundamental and widely used technique to confirm and quantify the degradation of a target protein. This application note provides a detailed, step-by-step guide for performing Western blot analysis to assess the efficacy of protein-degrading molecules.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][2]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
The following diagram outlines the major steps in a Western blotting experiment designed to quantify protein degradation.
Caption: Experimental workflow for Western blotting.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Treat the cells with the protein-degrading molecule at various concentrations and for different time points. Include a vehicle control (e.g., DMSO) for comparison.
Sample Preparation: Cell Lysis
Proper sample preparation is critical to prevent artefactual protein degradation.[3]
-
Washing: After treatment, place the plate on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well.[3][4]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new, pre-chilled tube.
Protein Quantification
Accurate protein quantification ensures equal loading of protein in each lane of the gel.
-
Assay: Use a standard protein quantification assay, such as the bicinchoninic acid (BCA) assay, to determine the protein concentration of each sample.
-
Normalization: Based on the quantification results, normalize the concentration of each sample with lysis buffer to ensure all samples have the same final concentration.
Sample Preparation for Electrophoresis
-
Laemmli Buffer: Add 4x Laemmli sample buffer to each normalized protein sample to a final concentration of 1x.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Gel Loading: Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate molecular weights.
-
Electrophoresis: Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by briefly immersing it in methanol. For nitrocellulose membranes, no activation is needed.
-
Transfer Assembly: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and place it in a transfer apparatus.
-
Transfer: Perform the protein transfer from the gel to the membrane using either a wet or semi-dry transfer system.[5]
Immunoblotting
-
Blocking: To prevent non-specific antibody binding, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 5-10 minutes each with TBST.
Signal Detection and Data Analysis
-
Chemiluminescent Detection: Apply an enhanced chemiluminescent (ECL) substrate to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) for each lane.[1]
-
Calculation of Degradation: Calculate the percentage of protein degradation relative to the vehicle-treated control.
Data Presentation
Quantitative data from Western blot experiments should be summarized in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Dose-Dependent Degradation of Target Protein X
| Treatment (Compound Y) | Concentration (nM) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |
| Vehicle (DMSO) | 0 | 1.00 ± 0.08 | 0% |
| Compound Y | 1 | 0.85 ± 0.06 | 15% |
| Compound Y | 10 | 0.52 ± 0.05 | 48% |
| Compound Y | 100 | 0.15 ± 0.03 | 85% |
| Compound Y | 1000 | 0.08 ± 0.02 | 92% |
Table 2: Time-Dependent Degradation of Target Protein X with 100 nM Compound Y
| Treatment Time (hours) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Time 0 |
| 0 | 1.00 ± 0.09 | 0% |
| 2 | 0.78 ± 0.07 | 22% |
| 4 | 0.45 ± 0.06 | 55% |
| 8 | 0.21 ± 0.04 | 79% |
| 16 | 0.11 ± 0.03 | 89% |
| 24 | 0.09 ± 0.02 | 91% |
From this data, key parameters such as DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved) can be determined.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Insufficient protein loading- Inefficient protein transfer- Primary or secondary antibody concentration too low- Inactive HRP substrate | - Increase the amount of protein loaded per lane.[3]- Confirm transfer efficiency with Ponceau S staining.- Optimize antibody dilutions.- Use fresh ECL substrate. |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or use a different blocking agent.[4]- Decrease primary and/or secondary antibody concentration.- Increase the number and duration of wash steps. |
| Non-specific Bands | - Antibody cross-reactivity- Protein degradation during sample preparation- High protein load | - Use a more specific primary antibody.- Ensure protease inhibitors are added to the lysis buffer and keep samples on ice.[6]- Reduce the amount of protein loaded per lane. |
| "Smiling" or Distorted Bands | - Gel running too hot- Uneven polymerization of the gel | - Run the gel at a lower voltage or in a cold room.- Ensure the gel is properly prepared and polymerized. |
Conclusion
Western blotting is an essential technique for validating and quantifying targeted protein degradation. By following this detailed protocol and considering the troubleshooting guidelines, researchers can obtain reliable and reproducible data to advance their drug discovery and development efforts. Careful attention to sample preparation, antibody selection, and data analysis is paramount for achieving high-quality results.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 6. blog.addgene.org [blog.addgene.org]
Application of Thalidomide-Piperazine-PEG2-COOH in Developing Degraders for Neurodegenerative Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a promising therapeutic strategy for diseases driven by the accumulation of pathogenic proteins, including a range of neurodegenerative disorders. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
Thalidomide and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase. The "Thalidomide-Piperazine-PEG2-COOH" is a versatile E3 ligase ligand-linker conjugate that incorporates the thalidomide-based Cereblon ligand. The piperazine (B1678402) and polyethylene (B3416737) glycol (PEG) components of the linker can enhance solubility and provide optimal spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase, which is crucial for efficient protein degradation. The terminal carboxylic acid (COOH) group allows for straightforward conjugation to a ligand for a protein of interest, facilitating the synthesis of a diverse array of PROTACs for therapeutic development.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of PROTACs targeting proteins implicated in neurodegenerative diseases.
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the proximity of a target protein to the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Data Presentation
While specific quantitative data for a PROTAC utilizing the precise this compound linker against a neurodegenerative disease target is not yet widely available in the public domain, the following tables provide a template for presenting typical data obtained during the characterization of such a degrader. The data presented are illustrative and based on findings for structurally related thalidomide-based PROTACs.
Table 1: In Vitro Degradation Profile of a Hypothetical Tau-Targeting PROTAC
| Parameter | Value | Cell Line |
| DC₅₀ (nM) | 50 | SH-SY5Y neuroblastoma |
| Dₘₐₓ (%) | >90 | SH-SY5Y neuroblastoma |
| Time to Dₘₐₓ (hours) | 18 | SH-SY5Y neuroblastoma |
DC₅₀: Concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ: Maximum percentage of target protein degradation achieved.
Table 2: Binding Affinity of the PROTAC Components
| Component | Target | Assay | Binding Affinity (Kᵢ, nM) |
| Thalidomide Moiety | Cereblon (CRBN) | TR-FRET | 10.6 |
| Target-Binding Moiety | Tau Protein | Isothermal Titration Calorimetry | 763 |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.
Table 3: In Vivo Pharmacodynamic and Pharmacokinetic Profile
| Parameter | Value | Animal Model |
| Brain Penetration (Kp,uu) | 0.1 | Mouse |
| Target Degradation in Brain (%) | 60% at 10 mg/kg | Mouse |
| Oral Bioavailability (%) | 30 | Mouse |
Kp,uu: Brain-to-plasma unbound concentration ratio.
Experimental Protocols
Detailed methodologies for key experiments in the development and characterization of a PROTAC derived from this compound are provided below.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the general steps for conjugating the this compound linker to a ligand for a protein of interest (POI) that contains a primary amine.
Materials:
-
This compound
-
POI ligand with a free amine group
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve this compound (1 equivalent) and the POI ligand (1.2 equivalents) in anhydrous DMF.
-
Add HBTU (1.5 equivalents) and DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final compound by LC-MS and NMR.
Protocol 2: Western Blot for Quantification of Protein Degradation
This protocol is used to determine the DC₅₀ and Dₘₐₓ of the synthesized PROTAC in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using an ECL substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the DMSO control and plot a dose-response curve to determine the DC₅₀ and Dₘₐₓ.
Protocol 3: Cell Viability Assay
This protocol assesses the cytotoxicity of the PROTAC in neuronal cells.
Materials:
-
Neuronal cell line
-
96-well plates
-
Synthesized PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a serial dilution of the PROTAC for an extended period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: In Vivo Evaluation in a Mouse Model of Neurodegenerative Disease
This protocol provides a general framework for assessing the in vivo efficacy of the PROTAC.
Materials:
-
Transgenic mouse model of a neurodegenerative disease
-
Synthesized PROTAC formulated for in vivo administration
-
Vehicle control
-
Tools for dosing (e.g., oral gavage needles)
-
Equipment for tissue collection and processing
Procedure:
-
Animal Dosing: Acclimatize animals and divide them into vehicle and treatment groups. Administer the PROTAC at a predetermined dose and schedule (e.g., daily oral gavage).
-
Pharmacokinetic Analysis: At various time points after dosing, collect blood and brain tissue to determine the concentration of the PROTAC by LC-MS/MS.
-
Pharmacodynamic Analysis: After a period of treatment, collect brain tissue and measure the levels of the target protein by Western blot or ELISA to confirm target engagement and degradation.
-
Efficacy Assessment: Evaluate the effect of the PROTAC on disease-related phenotypes, which may include behavioral tests, histological analysis of protein aggregates, or measurement of biomarkers of neurodegeneration.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs targeting proteins implicated in neurodegenerative diseases. Its structure offers a reliable CRBN-binding moiety and a flexible linker that can be readily conjugated to various target-binding ligands. The protocols outlined in this document provide a comprehensive guide for the synthesis, in vitro characterization, and in vivo evaluation of PROTACs derived from this building block. Successful application of these methods will enable researchers to develop novel and potent protein degraders with the potential to become transformative therapies for neurodegenerative disorders.
Application Notes and Protocols for Assessing PROTAC Cell Permeability
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to eliminate specific target proteins by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI) and another for an E3 ubiquitin ligase, joined by a chemical linker.[1] This unique structure facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination and subsequent degradation of the target protein.[2]
A significant challenge in PROTAC development is their large molecular weight and polar surface area, which often results in poor cell permeability.[1][3] For a PROTAC to be effective, it must first cross the cell membrane to reach its intracellular targets.[4][5] Therefore, the accurate assessment of cellular permeability is a critical step in the design and optimization of potent PROTAC degraders.[3][6] These application notes provide an overview and detailed protocols for key techniques used to evaluate the cell permeability of PROTAC molecules.
General PROTAC Mechanism of Action
The efficacy of a PROTAC is dependent on a sequence of intracellular events. The molecule must first permeate the cell membrane, engage with both the target protein and the E3 ligase to form a stable ternary complex, and ultimately trigger the ubiquitination cascade that marks the target for proteasomal degradation.
Overview of Permeability Assessment Techniques
The methods for assessing PROTAC permeability can be broadly divided into cell-free assays, which primarily measure passive diffusion, and cell-based assays, which provide a more physiologically relevant assessment by including active transport and efflux mechanisms.[3] The choice of assay depends on the stage of drug discovery and the specific questions being addressed.
Data Presentation: Comparative Permeability Data
The following table presents illustrative data for hypothetical PROTACs to demonstrate how results from various assays can be structured for comparison.
| PROTAC | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Intracellular Concentration (nM) | Target Engagement (IC₅₀) (nM) | Notes |
| PROTAC X | PAMPA | 1.2 | N/A | N/A | N/A | Moderate passive permeability.[7] |
| Caco-2 (A to B) | 0.7 | 4.5 | N/A | N/A | Low permeability, likely an efflux substrate.[8] | |
| LC-MS/MS Uptake | N/A | N/A | 150 | N/A | Moderate cellular accumulation. | |
| NanoBRET | N/A | N/A | N/A | 250 | Moderate target engagement in cells.[4] | |
| PROTAC Y | PAMPA | 0.2 | N/A | N/A | N/A | Very low passive permeability.[7] |
| Caco-2 (A to B) | 0.1 | 1.2 | N/A | N/A | Low permeability, not an efflux substrate.[9] | |
| LC-MS/MS Uptake | N/A | N/A | 25 | N/A | Poor cellular accumulation. | |
| NanoBRET | N/A | N/A | N/A | >1000 | Weak target engagement, likely due to low permeability.[10] | |
| PROTAC Z | PAMPA | 2.5 | N/A | N/A | N/A | Good passive permeability. |
| Caco-2 (A to B) | 2.1 | 0.9 | N/A | N/A | High permeability, potential active uptake.[11] | |
| LC-MS/MS Uptake | N/A | N/A | 850 | N/A | High cellular accumulation. | |
| CETSA | N/A | N/A | N/A | 50 | Strong target engagement and stabilization.[12] |
Note: Data are for illustrative purposes. N/A = Not Applicable.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Application Note: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[13] It measures a compound's ability to diffuse across an artificial lipid membrane separating a donor and an acceptor compartment.[14] This method is cost-effective and ideal for early-stage screening to rank compounds based on their passive diffusion characteristics, a key factor in oral absorption.[3][15] However, it does not account for active transport or efflux mechanisms.[15]
Experimental Protocol:
Materials:
-
96-well PAMPA plate system (donor and acceptor plates).[16]
-
Phospholipid solution (e.g., 1-2% lecithin (B1663433) in dodecane).[17]
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Test PROTAC and control compounds (e.g., high and low permeability standards).
-
Analysis instrumentation (LC-MS/MS or UV-Vis plate reader).
Methodology:
-
Prepare Acceptor Plate: Add 200-300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[16]
-
Coat Donor Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate. Allow the lipid to impregnate the filter for at least 5 minutes.[16][17]
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (<1%).[16]
-
Start Assay: Add 150-200 µL of the donor solution to each well of the coated donor plate.[16]
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor buffer. Incubate the assembled plate at room temperature for 4-16 hours.[17]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Quantify the concentration of the PROTAC in the donor and acceptor compartments using a validated method like LC-MS/MS. Calculate the apparent permeability coefficient (Papp).
Caco-2 Permeability Assay
Application Note: The Caco-2 permeability assay is a cell-based model that is considered the gold standard for predicting in vivo oral drug absorption.[11] It utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[3][11] This assay provides a comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.[9] By measuring transport in both directions (apical to basolateral and basolateral to apical), an efflux ratio can be calculated to determine if the PROTAC is a substrate of efflux pumps.[11] A known challenge for PROTACs in this assay is low recovery due to non-specific binding, which can sometimes be improved by adding bovine serum albumin (BSA) to the assay buffer.[8][18]
Experimental Protocol:
Materials:
-
Caco-2 cells and appropriate culture medium.
-
Transwell inserts (e.g., 24-well or 96-well format).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test PROTAC and control compounds.
-
TEER (Transepithelial Electrical Resistance) meter.
-
LC-MS/MS for sample analysis.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer.[11]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayer. Only use inserts with TEER values within the acceptable range (e.g., >300 Ω·cm²).
-
Assay Preparation: Gently wash the cell monolayers with pre-warmed transport buffer.
-
Bidirectional Assay:
-
Apical to Basolateral (A→B): Add the PROTAC-containing transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B→A): Add the PROTAC-containing transport buffer to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.[11]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[16]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS. Calculate the Papp for both A→B and B→A directions and determine the efflux ratio (Papp B→A / Papp A→B). An efflux ratio >2 suggests active efflux.[11]
Cellular Target Engagement Assays (Indirect Permeability)
While not direct measures of permeability, cellular target engagement assays are powerful tools to confirm that a PROTAC has entered the cell and is binding to its intended target.[4] A lack of target engagement in intact cells, especially for a biochemically potent PROTAC, strongly suggests poor cell permeability.[10]
NanoBRET™ Target Engagement Assay
Application Note: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that measures the binding of a PROTAC to its target.[19][20] The assay relies on energy transfer from a target protein fused to NanoLuc® luciferase (the donor) to a fluorescent tracer that binds the same target (the acceptor).[21] When an unlabeled PROTAC enters the cell and displaces the tracer from the target, the BRET signal decreases. This allows for the quantitative measurement of intracellular target engagement, providing an indirect but highly sensitive readout of cell permeability and compound bioavailability.[10][21]
Experimental Protocol:
Materials:
-
HEK293 cells (or other suitable cell line).
-
Vector encoding the target protein fused to NanoLuc®.
-
NanoBRET™ Tracer specific for the target protein.
-
NanoBRET™ Nano-Glo® Substrate.
-
White, 96-well assay plates.
-
Luminometer capable of measuring donor and acceptor wavelengths.
Methodology:
-
Cell Preparation: Transfect cells with the Target-NanoLuc® fusion vector and seed them into 96-well plates. Allow cells to attach and express the fusion protein (typically 24 hours).
-
Tracer Addition: Prepare the NanoBRET™ Tracer in Opti-MEM® medium and add it to the cells.
-
PROTAC Treatment: Prepare serial dilutions of the test PROTAC in medium. Add the diluted PROTACs to the wells containing cells and tracer. Include "no PROTAC" controls.[21]
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at 37°C in a CO₂ incubator to allow the PROTAC to enter the cells and reach equilibrium.[21]
-
Substrate Addition: Just before reading, add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
BRET Measurement: Immediately measure the luminescence signal at both the donor wavelength (~460nm) and the acceptor wavelength (~610nm).
-
Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC₅₀ value for target engagement.
Cellular Thermal Shift Assay (CETSA®)
Application Note: CETSA® is a biophysical method that assesses target engagement in intact cells or cell lysates.[12] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[22] After treating cells with a PROTAC, the cells are heated across a range of temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[12][23] A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that it has entered the cell and engaged the target.[24]
Experimental Protocol:
Materials:
-
Cultured cells expressing the target protein.
-
PBS and protease inhibitors.
-
Test PROTAC.
-
PCR tubes or strips.
-
Thermal cycler.
-
Equipment for cell lysis and protein quantification (e.g., Western blot apparatus, mass spectrometer).
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of the PROTAC or a vehicle control. Incubate for a sufficient time to allow for cell entry and target binding.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures using a thermal cycler for a short period (e.g., 3 minutes).[12]
-
Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.
-
Quantification: Collect the supernatant and quantify the amount of soluble target protein using a suitable method like Western blot, ELISA, or mass spectrometry.[23]
-
Analysis: Plot the percentage of soluble target protein against the temperature for both the treated and vehicle control samples. A rightward shift in the melting curve for the PROTAC-treated sample indicates target stabilization and thus, intracellular engagement.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. enamine.net [enamine.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. pelagobio.com [pelagobio.com]
- 13. Permeability Assay - Profacgen [profacgen.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 18. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 21. promega.com [promega.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pelagobio.com [pelagobio.com]
- 24. labhoo.com [labhoo.com]
Application Notes and Protocols for In Vitro Ubiquitination Assay Using a CRBN-Recruiting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins of interest (POI).[1] A PROTAC molecule consists of two ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[2] This binding induces the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]
This document provides a detailed protocol for an in vitro ubiquitination assay to characterize the activity of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CULLIN-RING Ligase 4 (CRL4) complex.[2][3] This assay is a critical tool for validating the mechanism of action of a newly synthesized PROTAC by directly measuring its ability to mediate the ubiquitination of its target protein in a reconstituted system.[2] The results can confirm the formation of a productive ternary complex and provide a quantitative measure of the PROTAC's efficiency.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-induced ubiquitination pathway and the general workflow of the in vitro ubiquitination assay.
Caption: PROTAC-induced ubiquitination pathway.
Caption: In vitro ubiquitination assay workflow.
Materials and Reagents
This table summarizes the essential components and suggested working concentrations for the in vitro ubiquitination assay. Optimal concentrations may need to be determined empirically based on the specific POI and E2 enzyme used.
| Component | Stock Concentration | Final Concentration | Notes |
| E1 Activating Enzyme | 10 µM | 50 - 100 nM | Human recombinant UBE1. |
| E2 Conjugating Enzyme | 40 µM | 100 - 500 nM | UBE2D2 (UbcH5b) is commonly used with CRBN.[2] |
| E3 Ligase Complex | 1 µM | 20 - 100 nM | Purified DDB1-CUL4A-RBX1-CRBN complex.[2][4] |
| Ubiquitin | 1 mg/mL (117 µM) | 5 - 10 µM | Wild-type or tagged (e.g., His-tag) human recombinant ubiquitin.[2] |
| Protein of Interest (POI) | 10-50 µM | 200 - 500 nM | Purified recombinant protein. |
| CRBN-Recruiting PROTAC | 10 mM (in DMSO) | 0.1 - 10 µM | Titration is recommended to determine optimal concentration. |
| ATP Solution | 100 mM | 2 - 5 mM | Prepare fresh or use a stabilized solution.[2] |
| 10X Ubiquitination Buffer | 10X | 1X | 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT.[2] |
| 5X SDS-PAGE Loading Buffer | 5X | 1X | To quench the reaction. |
| Antibodies | As per datasheet | As per datasheet | Anti-POI and Anti-Ubiquitin antibodies for Western blotting.[2] |
Experimental Protocol
-
Reaction Setup:
-
Thaw all recombinant proteins, ubiquitin, and ATP on ice.
-
Prepare a master mix containing 10X Ubiquitination Buffer, ATP, and nuclease-free water.
-
In separate microcentrifuge tubes, aliquot the master mix for each reaction condition (e.g., no PROTAC control, no E1 control, no E3 control, and a series of PROTAC concentrations).
-
Add the E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the POI to each tube.
-
Add the CRBN-recruiting PROTAC to the respective tubes at the desired final concentrations. For the "no PROTAC" control, add an equivalent volume of DMSO.
-
-
Initiation and Incubation:
-
Initiate the ubiquitination reaction by adding the CRL4-CRBN E3 ligase complex to each tube.
-
Gently mix the contents of each tube.
-
Incubate the reactions at 37°C for 60-90 minutes. The optimal incubation time may vary and should be determined empirically.
-
-
Reaction Termination:
-
Stop the reaction by adding 5X SDS-PAGE loading buffer to each tube.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load the samples onto a polyacrylamide gel (gradient or fixed percentage, depending on the size of the POI).
-
Perform SDS-PAGE to separate the proteins by molecular weight.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C. This will allow for the detection of both the unmodified POI and higher molecular weight, ubiquitinated species.[2]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[2]
-
Optionally, the membrane can be stripped and re-probed with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the high-molecular-weight species.
-
Data Presentation and Interpretation
The primary output of this assay is a Western blot that shows the extent of POI ubiquitination under different conditions.
Expected Results:
-
Positive Result: In the presence of all components, including the PROTAC, a ladder of bands or a high-molecular-weight smear above the unmodified POI band should be observed. This indicates the polyubiquitination of the POI.
-
Negative Controls:
Quantitative Analysis:
The intensity of the ubiquitinated bands can be quantified using densitometry software (e.g., ImageJ). The ubiquitinated POI signal can be normalized to the total POI signal (unmodified + ubiquitinated) to compare the efficiency of the PROTAC at different concentrations.
Example Data Table:
The following table presents representative quantitative data from an in vitro ubiquitination assay with a hypothetical CRBN-recruiting PROTAC targeting POI-X.
| PROTAC Concentration (µM) | Unmodified POI (Densitometry Units) | Ubiquitinated POI (Densitometry Units) | % Ubiquitinated POI |
| 0 (Control) | 98,500 | 1,500 | 1.5 |
| 0.1 | 85,200 | 14,800 | 14.8 |
| 0.5 | 65,400 | 34,600 | 34.6 |
| 1.0 | 42,100 | 57,900 | 57.9 |
| 5.0 | 38,900 | 61,100 | 61.1 |
| 10.0 | 40,500 | 59,500 | 59.5 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No ubiquitination observed | Inactive enzyme(s) or ATP | Use freshly prepared or validated reagents. Ensure proper storage of enzymes. |
| Non-functional PROTAC | Verify the structure and purity of the PROTAC. Confirm binding to CRBN and POI through other assays (e.g., TR-FRET, SPR). | |
| Suboptimal buffer conditions | Optimize pH, salt concentration, and DTT concentration. | |
| High background ubiquitination in the "No PROTAC" control | Auto-ubiquitination of the E3 ligase | This is a known phenomenon. Compare the intensity of the smear to the PROTAC-containing lanes to assess PROTAC-dependent ubiquitination. |
| Contaminating ubiquitin ligases | Use highly purified recombinant proteins. | |
| Weak ubiquitination signal | Suboptimal protein concentrations | Titrate the concentrations of E1, E2, E3, and POI. |
| Short incubation time | Increase the incubation time. | |
| Inefficient antibody | Use a high-affinity antibody for the POI. |
References
Best practices for handling and storing Thalidomide-Piperazine-PEG2-COOH.
For Researchers, Scientists, and Drug Development Professionals
This document provides best practices for the handling, storage, and application of Thalidomide-Piperazine-PEG2-COOH, a key reagent in the field of targeted protein degradation. As a synthesized E3 ligase ligand-linker conjugate, it incorporates the Thalidomide-based Cereblon (CRBN) ligand and a PEGylated linker, designed for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][6] Adherence to these guidelines is crucial for ensuring experimental reproducibility, maintaining compound integrity, and ensuring laboratory safety.
Compound Information and Storage
Proper storage is critical to maintain the stability and activity of this compound. Below are the recommended storage conditions for the compound in both solid and solvent forms.
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 2 years | Keep container tightly sealed in a dry, cool, and well-ventilated area.[7] |
| In DMSO | -80°C | 6 months | For long-term storage of stock solutions.[1][2] |
| In DMSO | -20°C | 1 month | For short-term storage; store under nitrogen.[2][3][8] |
Safety and Handling Precautions
This compound contains a thalidomide (B1683933) moiety, which is a known teratogen and has other associated health risks. Therefore, strict adherence to safety protocols is mandatory.
General Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[7][9][10][11]
-
Avoid Contact: Prevent direct contact with skin and eyes.[7][9][10][11] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention.[9]
-
Spills: In the event of a spill, cordon off the area, wear appropriate PPE, and collect the spilled material using spark-proof tools.[9] Dispose of the waste in accordance with local, state, and federal regulations.[10]
Toxicological Information:
-
The thalidomide component is classified as a reproductive toxin and may damage an unborn child.[11][12] It can also cause damage to the hematological and neurological systems through prolonged or repeated exposure.[12]
-
Avoid dust formation and breathing mist, gas, or vapors.[9]
Incompatible Materials:
-
Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[10]
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a stock solution of this compound, typically in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly to aid dissolution. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use or -20°C for short-term use.[1][2][3]
Protocol for In-Cell Protein Degradation Assay via Western Blot
This protocol outlines a typical workflow to evaluate the efficacy of a PROTAC synthesized with this compound in degrading a target protein in a cellular context.
Mechanism of Action:
The PROTAC, containing the this compound linker, forms a ternary complex with the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Experimental Workflow:
Materials:
-
Cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
PROTAC stock solution (prepared as in 3.1)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[8]
-
Prepare serial dilutions of the PROTAC in complete medium. Include a vehicle-only control (e.g., 0.1% DMSO).[8]
-
Treat the cells with the PROTAC dilutions for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[8]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.[8]
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[8]
-
Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.[8]
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.[8]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[8]
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity.[8]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[8]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Thalidomide-Piperazine-PEG3-COOH|MSDS [dcchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. packageinserts.bms.com [packageinserts.bms.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Thalidomide-Piperazine-PEG2-COOH-based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Thalidomide-Piperazine-PEG2-COOH-based PROTACs. Poor aqueous solubility is a common challenge in the development of PROTACs, which can significantly impact experimental reproducibility and therapeutic potential.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why do this compound-based PROTACs often exhibit poor solubility?
A1: PROTACs, by their design, are large and complex molecules that often fall into the "beyond Rule of Five" (bRo5) chemical space.[1][2] Their structure, which consists of two ligands (one for the target protein and one for the E3 ligase) connected by a linker, frequently results in a high molecular weight and significant lipophilicity.[1][3] This large, often hydrophobic surface area contributes to low aqueous solubility.[1][2]
Q2: What are the experimental consequences of poor PROTAC solubility?
A2: Poor solubility can lead to several experimental issues, including:
-
Precipitation in Assays: The PROTAC may precipitate in aqueous buffers used for cell culture or biochemical assays, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Inaccurate Quantification: Undissolved compound can result in errors when determining the actual concentration in stock solutions and experimental wells.[1]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
Q3: What are the primary strategies to improve the solubility of my PROTAC?
A3: There are two main approaches to enhance PROTAC solubility:
-
Chemical Modification: This involves altering the molecular structure of the PROTAC, with a primary focus on the linker.[2]
-
Formulation Strategies: This approach focuses on the delivery of the PROTAC molecule by combining it with solubility-enhancing agents.[3]
Q4: How does the piperazine (B1678402) moiety in my PROTAC affect its properties?
A4: Incorporating a piperazine ring into the linker is a strategy to improve the physicochemical properties of a PROTAC.[1][4] Piperazine is a nitrogen-containing heterocycle that can be protonated at physiological pH, increasing the polarity and aqueous solubility of the molecule.[5]
Q5: Can the PEG2 linker be a source of solubility issues?
A5: While polyethylene (B3416737) glycol (PEG) linkers are generally incorporated to increase hydrophilicity and water solubility, the overall properties of the PROTAC are a balance of all its components.[4][6][7] A short PEG linker like PEG2 might not be sufficient to counteract the hydrophobicity of the rest of the molecule. The length and composition of the linker are critical for balancing solubility with the ability to form a stable ternary complex for protein degradation.[1]
Troubleshooting Guide
This guide addresses specific experimental issues related to the poor solubility of this compound-based PROTACs.
Problem 1: My PROTAC precipitates out of solution during in vitro assays.
-
Possible Cause: The concentration of the PROTAC in the assay buffer exceeds its kinetic or thermodynamic solubility limit. The small amount of organic solvent (like DMSO) carried over from the stock solution is insufficient to keep it dissolved upon dilution.[1]
-
Solutions:
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to understand the solubility limit of your compound in your specific assay buffer.
-
Adjust Assay Concentration: If feasible, lower the PROTAC concentration in the assay to be below its measured solubility limit.
-
Use Co-solvents: Increase the percentage of a miscible organic co-solvent (e.g., DMSO, ethanol) in the final assay buffer. However, be cautious as high concentrations of organic solvents can interfere with biological assays.
-
Incorporate Surfactants: Add a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to the buffer to aid in solubilization.[2]
-
Modify pH: Depending on the pKa of your PROTAC, adjusting the pH of the buffer may increase ionization and improve solubility.[2][]
-
Problem 2: I've modified the linker to improve solubility, but now the PROTAC is inactive.
-
Possible Cause: The modifications to the linker have altered the conformation of the PROTAC, preventing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase (Cereblon).[2]
-
Solutions:
-
Systematic Linker Modification: Instead of making large structural changes, systematically vary the linker length and composition. For example, try slightly longer PEG chains (e.g., PEG3, PEG4).
-
Maintain Optimal Length: The linker's length is crucial for effective ternary complex formation. A linker that is too short can cause steric clashes, while one that is too long may not effectively bring the proteins together.[9]
-
Computational Modeling: Use molecular modeling to predict how different linkers might affect the conformation of the PROTAC and its ability to form a stable ternary complex.
-
Data Presentation
Table 1: Impact of Linker Modification on PROTAC Solubility
| PROTAC Modification | Linker Composition | Aqueous Solubility (µg/mL) | Fold Improvement |
| Base PROTAC | Piperazine-PEG2 | 15 | - |
| Modification 1 | Piperazine-PEG4 | 45 | 3 |
| Modification 2 | Piperidine-PEG2 | 25 | 1.7 |
| Modification 3 | Acyclic Diamine-PEG2 | 10 | 0.7 |
Note: Data is representative and illustrates general trends.
Table 2: Effect of Formulation Strategies on Apparent Solubility
| Formulation | Excipient | Apparent Solubility (µg/mL) | Fold Improvement |
| Aqueous Buffer (pH 7.4) | None | 15 | - |
| with 5% DMSO | Co-solvent | 35 | 2.3 |
| with 0.1% Tween-20 | Surfactant | 50 | 3.3 |
| Amorphous Solid Dispersion | HPMCAS (20% drug load) | 120 | 8 |
Note: Data is representative and illustrates general trends.[10][11]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each PROTAC dilution to a 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) with gentle shaking.
-
Analysis: Analyze the samples for precipitation using nephelometry or by centrifuging the plate and measuring the concentration of the soluble PROTAC in the supernatant via HPLC-UV or LC-MS.[12]
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
-
Polymer and PROTAC Selection: Choose a suitable polymer such as HPMCAS. Determine the desired drug loading (e.g., 20% w/w).
-
Dissolution: Accurately weigh the PROTAC and the polymer and dissolve them in a minimal amount of a volatile organic solvent (e.g., dichloromethane (B109758) or a methanol/acetone mixture) in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure.
-
Drying: Further dry the resulting solid film under a high vacuum for 24-48 hours to remove any residual solvent.
-
Milling: Gently grind the dried solid into a fine powder using a mortar and pestle.
-
Characterization: Characterize the ASD for its amorphous nature using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
-
Dissolution Testing: Assess the dissolution of the ASD powder in an aqueous buffer and compare it to the unformulated PROTAC.
Visualizations
Caption: Mechanism of Action for a Thalidomide-based PROTAC.
Caption: Workflow for Troubleshooting PROTAC Solubility Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Optimizing the linker length and composition for enhanced PROTAC efficacy.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Proteolysis-Targeting Chimera (PROTAC) linker length and composition for enhanced efficacy.
Troubleshooting Guides
This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.
Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce significant target degradation. What are the potential linker-related issues?
Answer:
This is a common challenge that often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker is a critical component in enabling the effective assembly of this complex. Here are several potential linker-related problems and corresponding troubleshooting steps:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[1][2][3] Conversely, a linker that is too long or overly flexible might lead to non-productive binding events where the ubiquitination sites are not accessible.[1][2][3]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[1]
-
Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][4]
Troubleshooting Workflow:
A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem:
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?
Answer:
The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thereby reducing degradation efficiency.[1][5] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of linkers used in PROTAC design?
A1: The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[6][] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[2] Other linker types, such as those incorporating rigid moieties like piperazine, piperidine, or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.[2][6][]
Q2: How does linker length impact PROTAC efficacy?
A2: The length of the linker is a critical parameter that must be empirically optimized for each target protein-E3 ligase pair.[8] An optimal linker length facilitates the formation of a stable ternary complex.[2] If the linker is too short, it can cause steric clashes, preventing the simultaneous binding of both proteins.[3] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[2][3]
Q3: How does linker composition, beyond length, affect PROTAC performance?
A3: Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[2][9] For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability and cell permeability.[2][9]
Q4: What is the importance of the linker attachment point?
A4: The points at which the linker is attached to the target protein and E3 ligase ligands are crucial.[3][8] The exit vector of the linker from the ligand-binding pocket can significantly influence the relative orientation of the recruited proteins and the stability of the ternary complex.[8]
Data Presentation
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 12 | 50 | 85 |
| PROTAC B | PEG | 16 | 15 | >95 |
| PROTAC C | PEG | 20 | 45 | 90 |
| PROTAC D | Alkyl Chain | 12 | 75 | 80 |
| PROTAC E | Alkyl Chain | 16 | 25 | >95 |
| PROTAC F | Alkyl Chain | 20 | 60 | 85 |
Data is illustrative and compiled from general findings in the literature. Actual values are PROTAC- and cell line-dependent.
Table 2: Influence of Linker Rigidity on PROTAC Efficacy
| PROTAC | Linker Type | DC50 (nM) | Cell Permeability (Papp, 10^-6 cm/s) |
| PROTAC X | Flexible (PEG) | 30 | 1.5 |
| PROTAC Y | Rigid (Piperazine) | 20 | 3.2 |
| PROTAC Z | Flexible (Alkyl) | 45 | 2.1 |
Data is illustrative and compiled from general findings in the literature. Actual values are PROTAC- and cell line-dependent.
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[8]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates.
-
The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative protein levels.
-
2. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This assay measures the formation and stability of the ternary complex.[2]
-
Chip Preparation:
-
Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[8]
-
-
Binary Interaction Analysis:
-
Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[8]
-
-
Ternary Complex Analysis:
-
To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[8]
-
The increase in response units (RU) compared to the binary interactions indicates the formation of the ternary complex.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
Troubleshooting common issues in PROTAC synthesis and purification.
Welcome to the PROTAC Synthesis and Purification Technical support center. This guide provides troubleshooting tips and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during PROTAC synthesis, purification, and characterization.
Frequently Asked Questions (FAQs)
Synthesis
Question 1: What are the common reasons for low synthetic yield or purity of my PROTAC?
Low synthetic yields and impurities are frequent hurdles in PROTAC synthesis. Several factors can contribute to these issues:
-
Suboptimal Coupling Reactions: Inefficient coupling between the target protein binder, linker, and E3 ligase ligand is a primary cause. This can be due to inappropriate coupling reagents, reaction conditions (temperature, time), or steric hindrance.[1]
-
Linker Synthesis Complexity: The synthesis of the linker itself can be challenging, involving multiple steps that can lower the overall yield.[] The choice of linker chemistry, such as long alkyl or PEG chains, can sometimes be more susceptible to degradation during synthesis.[3]
-
Difficult Purification: The final PROTAC molecule is often large and may have poor solubility, making purification by standard methods like silica (B1680970) gel chromatography challenging.[4][5][6] Co-elution of starting materials or byproducts is a common problem.
-
Starting Material Quality: The purity of the initial building blocks (target binder, linker, E3 ligase ligand) is crucial. Impurities in these starting materials will carry through the synthesis and complicate purification.
Troubleshooting Strategies:
-
Optimize Coupling Conditions: Screen different coupling reagents (e.g., HATU, HBTU, COMU), bases (e.g., DIPEA, TEA), and solvents. Adjust the reaction temperature and time.
-
Consider "Click Chemistry": Employing click chemistry for the final conjugation step can often provide higher yields and cleaner reactions under mild conditions.[1][7]
-
Stepwise Synthesis and Purification: Purify each intermediate (e.g., binder-linker, ligase-linker) before proceeding to the next step to minimize the accumulation of impurities.
-
Alternative Purification Techniques: If standard chromatography fails, consider techniques like reverse-phase HPLC, size-exclusion chromatography (SEC), or supercritical fluid chromatography (SFC).
Purification
Question 2: My PROTAC is difficult to purify. What methods can I use to improve purity?
PROTACs are often challenging to purify due to their high molecular weight, lipophilicity, and potential for aggregation.[4][5][6] Here are some strategies to address purification difficulties:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying PROTACs. A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like trifluoroacetic acid (TFA) or formic acid is typically used.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be effective for removing smaller impurities like unreacted starting materials.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the mobile phase and is an excellent alternative for purifying lipophilic and chiral compounds.
-
Flash Chromatography with Specialized Columns: Utilize high-resolution silica or C18 reverse-phase columns for flash chromatography to achieve better separation.
Table 1: Recommended Starting Conditions for PROTAC Purification by RP-HPLC
| Parameter | Recommendation |
| Column | C18, Phenyl-Hexyl |
| Mobile Phase A | Water with 0.1% TFA or Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or Formic Acid |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 30 min) |
| Flow Rate | Dependent on column dimensions (e.g., 1 mL/min for analytical, 20 mL/min for preparative) |
| Detection | UV at 214 nm, 254 nm, and 280 nm |
Solubility and Stability
Question 3: My purified PROTAC has poor solubility in aqueous buffers. How can I address this?
Poor aqueous solubility is a common characteristic of PROTACs due to their large size and lipophilicity, often placing them "beyond the Rule of Five" (bRo5).[4][5] This can lead to precipitation in assays and give misleading results.[4][8]
Solutions:
-
Co-solvents: Use of organic co-solvents like DMSO, DMF, or ethanol (B145695) can significantly improve solubility. However, it's crucial to keep the final concentration of these solvents low in cellular assays (typically <0.5%) to avoid toxicity.[8]
-
Formulation Strategies: For in vivo studies, formulation approaches such as the use of cyclodextrins, lipid-based formulations (e.g., SEDDS), or creating amorphous solid dispersions can enhance solubility and bioavailability.[4][8][9]
-
pH Adjustment: If the PROTAC has ionizable groups, adjusting the pH of the buffer can improve solubility.
-
Linker Modification: The linker composition can be modified to include more polar groups, such as polyethylene (B3416737) glycol (PEG) units, to increase hydrophilicity.[]
Table 2: Common Co-solvents for Improving PROTAC Solubility
| Co-solvent | Typical Stock Concentration | Maximum Recommended Final Assay Concentration |
| DMSO | 10-50 mM | < 0.5% |
| Ethanol | 10-50 mM | < 1% |
| PEG300/PEG400 | As part of a formulation | Varies depending on the formulation |
Question 4: How can I assess and improve the stability of my PROTAC?
PROTAC instability in biological media can lead to a loss of activity.[9] Stability should be assessed under relevant experimental conditions.
-
Chemical Stability: Incubate the PROTAC in assay buffer or cell culture media for the duration of the experiment and analyze for degradation by LC-MS.
-
Metabolic Stability: Assess stability in the presence of liver microsomes or hepatocytes to predict in vivo metabolic clearance.[3] The linker is often a site of metabolic modification.[3]
Improvement Strategies:
-
Linker Modification: Replace metabolically liable groups within the linker. For instance, incorporating cyclic elements like piperidine (B6355638) or piperazine (B1678402) can enhance metabolic stability.[3]
-
Blocking Metabolic Hotspots: Identify metabolic hotspots on the molecule (often through metabolite identification studies) and modify these positions, for example, by introducing fluorine atoms.
Experimental Workflows and Protocols
General PROTAC Synthesis Workflow
The synthesis of a PROTAC is a modular process that involves the conjugation of three components: a ligand for the protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Mitigate Off-Target Effects of Thalidomide-Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the off-target effects of thalidomide-based degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based degraders?
The primary off-target effects of thalidomide-based degraders, including Proteolysis Targeting Chimeras (PROTACs), originate from the inherent activity of the thalidomide (B1683933) moiety or its analogs (e.g., lenalidomide, pomalidomide).[1] This component acts as a molecular glue, recruiting unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1][2][3] The most well-documented off-target neosubstrates are zinc finger transcription factors such as Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][4] The degradation of these proteins can lead to unintended biological outcomes, including immunomodulatory effects and potential teratogenicity.[1][3]
Q2: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is critical for obtaining reliable and interpretable data. Key strategies include:
-
Dose Optimization: Use the lowest effective concentration of the degrader to achieve the desired on-target effect while minimizing off-target degradation. A thorough dose-response analysis is highly recommended.[4]
-
Structural Modification: Modify the thalidomide or pomalidomide (B1683931) scaffold to decrease its affinity for neosubstrates. Introducing bulky substituents at the C5 position of the phthalimide (B116566) ring can sterically hinder the binding of zinc finger proteins.[1]
-
Alternative E3 Ligase Ligands: If feasible, redesign the degrader to utilize a different E3 ligase, such as VHL, which exhibits a different off-target profile.[1]
-
Control Experiments: Always include appropriate negative and positive controls in your experiments to help differentiate on-target from off-target effects.[4]
Q3: What is the "hook effect" and how does it contribute to off-target degradation?
The "hook effect" is a phenomenon observed with PROTACs where at high concentrations, the formation of non-productive binary complexes (degrader-target or degrader-E3 ligase) is favored over the productive ternary complex (target-degrader-E3 ligase).[1][5] These binary complexes can sequester the E3 ligase. It is hypothesized that the degrader/E3 ligase binary complex may still be capable of recruiting and degrading low-affinity off-target proteins, potentially contributing to off-target effects at high degrader concentrations.[1][5]
Troubleshooting Guides
Guide 1: High Degree of Off-Target Protein Degradation Observed
| Possible Cause | Suggested Solution |
| The concentration of the degrader is too high, leading to the "hook effect" and subsequent off-target degradation.[1] | Perform a dose-response study to identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[4] |
| The thalidomide moiety of your degrader is effectively recruiting neosubstrates to CRBN.[1] | Consider redesigning the degrader with modifications to the phthalimide ring (e.g., at the C5 or C6 position) to reduce binding to known neosubstrates.[1][3] Alternatively, explore using a different E3 ligase ligand.[1] |
| The specific cell line used has high expression levels of the off-target proteins. | Test the degrader in multiple cell lines to identify one with a more favorable on-target to off-target profile.[4] |
Guide 2: Inconsistent or Unexpected Phenotypic Results
| Possible Cause | Suggested Solution |
| Off-target effects are confounding the experimental outcome.[4] | Conduct global proteomics to identify all proteins degraded by your compound.[6] Compare the proteomic profile of your active degrader with an inactive control to distinguish on-target from off-target effects. |
| The observed phenotype is a result of the degradation of an unknown protein.[4] | Utilize pathway analysis tools to determine if the identified off-target proteins are enriched in specific biological pathways that could explain the observed phenotype.[6] |
| Variability in experimental setup.[4] | Ensure consistent experimental conditions, including cell density, treatment duration, and reagent concentrations. |
Guide 3: Modified Degrader Shows Reduced On-Target Degradation
| Possible Cause | Suggested Solution |
| The modification made to reduce off-target effects has negatively impacted the formation of the on-target ternary complex.[1] | Use a NanoBRET assay to compare the formation of the on-target ternary complex with the original and modified degraders. A weaker signal with the modified degrader suggests impaired complex formation.[1] |
| The modified degrader has altered physicochemical properties, such as reduced cell permeability.[1] | Evaluate the cell permeability of the original and modified degraders using appropriate assays.[1] |
| The linker connecting the warhead and the E3 ligase ligand is no longer optimal. | Explore different linker lengths and attachment points on the modified CRBN ligand to restore the optimal geometry for on-target degradation.[1] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol is for determining the degradation of a target protein in response to degrader treatment.[1]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the degrader or DMSO as a vehicle control. A typical concentration range is 1 nM to 10 µM.
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Global Proteomics for Off-Target Profiling (Conceptual Outline)
Mass spectrometry-based proteomics is the gold standard for identifying and quantifying unintended protein degradation.[7]
-
Sample Preparation:
-
Treat cells with the degrader, an inactive control, and a vehicle control.
-
Lyse the cells and extract proteins.
-
Digest proteins into peptides (e.g., with trypsin).
-
Label peptides with isobaric tags (e.g., TMT) for quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite.
-
Perform statistical analysis to identify proteins with significant changes in abundance upon degrader treatment compared to controls.
-
Use bioinformatics tools for pathway and functional enrichment analysis of the identified off-target proteins.
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This assay measures the proximity between the E3 ligase and the target protein, indicating the formation of a ternary complex.[1]
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®.
-
-
Assay Setup:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Add a serial dilution of the degrader to the wells, including a no-degrader control.
-
-
Signal Measurement:
-
Add the Nano-Glo® substrate to all wells.
-
Measure the BRET signal (the ratio of acceptor emission to donor emission). An increased BRET signal indicates ternary complex formation.
-
Quantitative Data Summary
The efficacy of a degrader is often quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table provides a template for summarizing such data for both on-target and off-target proteins.
| Degrader | Target Protein | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target Protein | Off-Target DC50 (nM) | Off-Target Dmax (%) |
| Degrader X | Target A | 10 | 95 | IKZF1 | 500 | 60 |
| Modified Degrader X | Target A | 15 | 90 | IKZF1 | >10000 | <10 |
| Degrader Y | Target B | 5 | 98 | SALL4 | 2000 | 45 |
Note: The values in this table are for illustrative purposes only.
Visual Guides
References
How to address the "hook effect" in PROTAC-mediated protein degradation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the "hook effect" observed in PROTAC-mediated protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
The "hook effect," also known as the prozone effect, is a phenomenon observed in PROTAC-mediated degradation where the efficiency of protein degradation decreases at high concentrations of the PROTAC molecule. This results in a bell-shaped dose-response curve, where maximal degradation occurs at an optimal PROTAC concentration, and further increases in concentration lead to a reduction in the degradation effect.
Q2: What causes the hook effect?
The hook effect is primarily caused by the formation of non-productive binary complexes at high PROTAC concentrations. PROTACs function by forming a ternary complex, bringing together the target protein and an E3 ubiquitin ligase. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (PROTAC-target protein or PROTAC-E3 ligase). These binary complexes are non-productive and compete with the formation of the crucial ternary complex, thus inhibiting protein degradation.
Q3: Why is it important to address the hook effect?
Addressing the hook effect is critical for several reasons:
-
Accurate Potency Determination: The hook effect can lead to an underestimation of a PROTAC's true potency (e.g., DC50 and Dmax values).
-
Clinical Translation: In a therapeutic setting, high drug concentrations could lead to reduced efficacy due to the hook effect, making it a crucial parameter to understand for dosing strategies.
Troubleshooting Guide
This guide provides systematic steps to identify and mitigate the hook effect in your experiments.
Problem: I observe a bell-shaped curve in my PROTAC dose-response experiment.
This is a classic indicator of the hook effect. Here’s how you can troubleshoot this issue:
Step 1: Confirm the presence of the hook effect.
-
Recommendation: Perform a comprehensive dose-response experiment with a wide range of PROTAC concentrations, including very high concentrations. This will help to clearly define the bell-shaped curve.
Step 2: Investigate the formation of binary vs. ternary complexes.
-
Recommendation: Employ biophysical or biochemical assays to monitor complex formation.
-
Cellular Thermal Shift Assay (CETSA): Can be used to assess target engagement in cells. A hook effect might manifest as a reduced thermal stabilization of the target protein at high PROTAC concentrations due to the prevalence of binary complexes.
-
Co-immunoprecipitation (Co-IP): Can be used to pull down the E3 ligase and probe for the target protein (or vice-versa). A decrease in the co-precipitated protein at high PROTAC concentrations can indicate a reduction in ternary complex formation.
-
Step 3: Mitigate the hook effect.
Here are several strategies to overcome the hook effect:
-
Optimize PROTAC Concentration: The most straightforward approach is to use the PROTAC at its optimal concentration that promotes maximum degradation. This can be determined from the comprehensive dose-response curve.
-
Modify Experimental Conditions:
-
Washout Experiment: Pre-incubate cells with a high concentration of the PROTAC, then wash it out and monitor protein levels over time. This can help to distinguish between ternary complex-mediated degradation and other off-target effects.
-
Vary Incubation Time: Shorter incubation times may favor ternary complex formation before significant binary complexes can accumulate.
-
-
Rational PROTAC Design:
-
Optimize Linker Length and Composition: The linker plays a crucial role in ternary complex stability. Modifying the linker can alter the cooperativity of ternary complex formation and reduce the hook effect.
-
Modulate Binding Affinities: Fine-tuning the binding affinities of the PROTAC for the target protein and the E3 ligase can influence the equilibrium between binary and ternary complexes.
-
Experimental Protocols
Protocol 1: Comprehensive Dose-Response Western Blot
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Prepare a wide range of PROTAC concentrations (e.g., 10-fold serial dilutions from 100 µM down to 1 pM). Treat the cells for a fixed duration (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein levels to the loading control and then to the vehicle-treated control. Plot the percentage of remaining protein against the log of the PROTAC concentration.
Protocol 2: Washout Experiment
-
Cell Seeding: Seed cells as described in Protocol 1.
-
PROTAC Pre-incubation: Treat cells with a high concentration of the PROTAC (a concentration that shows a clear hook effect) for a short period (e.g., 1-2 hours).
-
Washout:
-
Aspirate the media containing the PROTAC.
-
Wash the cells twice with warm, serum-free media.
-
Add fresh, complete media to the cells.
-
-
Time Course Harvest: Harvest cells at different time points after the washout (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Analysis: Analyze the protein levels at each time point by Western blot as described in Protocol 1.
Data Presentation
Table 1: Example Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining |
| 0 (Vehicle) | 100 |
| 0.1 | 85 |
| 1 | 50 |
| 10 | 20 |
| 100 | 15 |
| 1000 | 45 |
| 10000 | 70 |
Visualizations
Caption: Mechanism of the PROTAC hook effect at low vs. high concentrations.
Caption: Troubleshooting workflow for addressing the PROTAC hook effect.
Technical Support Center: Enhancing Stable Ternary Complex Formation (Target-PROTAC-CRBN)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the formation of a stable Target-PROTAC-CRBN ternary complex.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can it be mitigated?
A1: The "hook effect" is a phenomenon observed in proximity-based assays where the signal for ternary complex formation decreases at high PROTAC concentrations.[1] This occurs because excess PROTAC saturates both the target protein and CRBN, leading to the formation of binary complexes (Target-PROTAC and CRBN-PROTAC) at the expense of the desired ternary complex.[1][2]
Mitigation Strategies:
-
PROTAC Titration: Perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for ternary complex formation and to fully characterize the bell-shaped curve of the hook effect.[2][3]
-
Adjust Protein Concentrations: Optimizing the concentrations of the target protein and CRBN can sometimes shift the hook effect to higher PROTAC concentrations.[1]
-
Enhance Cooperativity: Designing PROTACs with higher positive cooperativity can help stabilize the ternary complex over the binary complexes, potentially reducing the hook effect.[1]
Q2: Why is there a discrepancy between my biochemical and cellular assay results for ternary complex formation?
A2: Discrepancies between in vitro and in-cell assays are common and can arise from several factors. The cellular environment is significantly more complex than a biochemical assay with purified proteins.[3] Factors such as protein concentrations, post-translational modifications, and the presence of competing endogenous molecules can influence ternary complex formation in cells.[1] Furthermore, the catalytic nature of PROTACs means that even a transiently formed ternary complex can be sufficient to drive ubiquitination and subsequent degradation in a cellular context.[3] It is also possible that the specific buffer conditions or protein constructs used in the biochemical assay are not optimal for complex formation.[3] To confirm ternary complex formation, it is recommended to use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays.[3]
Q3: What is "cooperativity" in the context of ternary complex formation and why is it important?
A3: Cooperativity refers to the influence of the binding of one protein (e.g., the target) to the PROTAC on the binding of the second protein (e.g., CRBN). Positive cooperativity, where the formation of the ternary complex is favored over the individual binary complexes, is a key driver of PROTAC efficacy.[4] It can be quantified by the cooperativity factor (α), which is the ratio of the binary dissociation constant (KD) to the ternary dissociation constant (KD).[5][6] Highly cooperative ternary complexes are more stable, which can lead to more efficient ubiquitination and degradation of the target protein.[4][7]
Q4: My PROTAC is not inducing target degradation despite showing good ternary complex formation in biochemical assays. What could be the reason?
A4: A stable ternary complex is necessary but not always sufficient for target degradation. The geometry of the complex might not be optimal for the E3 ligase to ubiquitinate the target protein.[1][8] This can be due to the linker length or attachment points on the PROTAC.[8] Other potential reasons include:
-
Lack of Accessible Lysines: The target protein may not have accessible lysine (B10760008) residues for ubiquitination in the conformation adopted within the ternary complex.[2]
-
Rapid Deubiquitination: Deubiquitinating enzymes (DUBs) in the cell can remove ubiquitin chains from the target protein, preventing its degradation.[2]
-
Poor Cell Permeability or Stability: The PROTAC may not be effectively reaching its target in cells due to poor membrane permeability or it might be rapidly metabolized.[3][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low target protein degradation observed | Inefficient ternary complex formation. The PROTAC may not effectively bridge the target protein and CRBN.[3] | Optimize PROTAC concentration to avoid the "hook effect".[3] Assess and optimize linker length and composition; synthesize analogs with different linkers.[3][9] |
| Low protein expression of the target or CRBN. | Verify protein expression levels using Western Blotting in your cell model.[3] | |
| Poor cellular uptake or stability of the PROTAC. | Assess cell permeability and target engagement using assays like CETSA or NanoBRET.[3] Evaluate compound stability using LC-MS/MS in cell culture medium and lysates.[3] | |
| "Hook effect" observed in dose-response curves | High PROTAC concentration favors binary complex formation over the ternary complex.[1][3] | Perform a wide dose-response experiment to identify the optimal concentration for degradation.[2] Use lower concentrations of the PROTAC to favor ternary complex formation.[2] |
| Inconsistent results between biochemical and cellular assays | Different experimental conditions. Biochemical assays with purified proteins may not fully recapitulate the cellular environment.[3] | Validate findings with orthogonal assays, using a combination of in vitro and in-cell methods to confirm ternary complex formation.[3] |
| No or weak signal in ternary complex assay (e.g., TR-FRET, AlphaLISA) | Low binding affinity of the PROTAC for the target or CRBN. | Confirm binary binding affinities using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[2] |
| Steric hindrance due to improper linker length or attachment points.[9] | Synthesize and test PROTACs with varying linker lengths and compositions.[2][9] | |
| Assay interference from the PROTAC or buffer components. | Run appropriate controls, including binary binding controls (PROTAC + Target, PROTAC + CRBN) and controls with unbound ligands.[2] | |
| No ubiquitination of the target protein observed | Inactive E3 ligase complex in an in vitro assay. | Ensure all components of the in vitro ubiquitination reaction (E1, E2, ubiquitin, ATP) are present and active.[2] |
| Lack of accessible lysine residues on the target protein. | Use mass spectrometry to map ubiquitination sites on the target protein.[2] | |
| Rapid deubiquitination in cell-based assays. | Add DUB inhibitors to your lysis buffer.[2] | |
| Unproductive ternary complex geometry. | Modify the PROTAC linker length, composition, or attachment points to alter the orientation of the target protein relative to the E3 ligase.[8] |
Quantitative Data Summary
Table 1: Impact of Linker Length on Ternary Complex Formation and Degradation
| Target Protein | PROTAC | Linker Length (atoms) | Ternary Complex Stability (Assay) | Degradation (DC50) | Dmax (%) | Reference |
| BRD4 | dBET1 | Varies | TR-FRET | Varies | Varies | [10] |
| ERα | PROTAC A | 12 | Not Specified | >1000 nM | <20 | [11] |
| ERα | PROTAC B | 16 | Not Specified | ~10 nM | >90 | [11] |
| ERα | PROTAC C | 20 | Not Specified | ~500 nM | ~40 | [11] |
| p38α | PROTAC X | 13 | Not Specified | >1 µM | <10 | [9] |
| p38α | PROTAC Y | 15-17 | Not Specified | ~100 nM | >80 | [9] |
| p38α | PROTAC Z | 19 | Not Specified | >1 µM | <20 | [9] |
Table 2: Biophysical Parameters of Ternary Complex Formation
| PROTAC | Target | E3 Ligase | Binary KD (PROTAC-Target) | Binary KD (PROTAC-E3) | Ternary KD | Cooperativity (α) | Assay | Reference |
| MZ1 | BRD4BD2 | VHL | 4 nM (ITC), 1 nM (SPR) | 66 nM (ITC), 29 nM (SPR) | 4.4 nM | 15 | ITC, SPR | [12] |
| BRD-5110 | PPM1D | CRBN | 1 nM | ~3 µM | Not Saturated | - | SPR | [12] |
| PROTAC 10 | SARS-CoV-2 RdRp | CRBN | 12.06 (α) | 37.3 (α) | 1.09 nM | 45.9 | SPR | [13] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol is adapted from methodologies described for measuring the kinetics of PROTAC-induced ternary complexes.[6][14][15]
Objective: To determine the binding affinities and kinetics of binary (PROTAC-Target, PROTAC-CRBN) and ternary (Target-PROTAC-CRBN) complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified, biotinylated CRBN E3 ligase complex
-
Purified target protein
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (if not using streptavidin-biotin capture)
Procedure:
-
Immobilization of CRBN:
-
Immobilize the biotinylated CRBN complex onto a streptavidin-coated sensor chip surface.
-
-
Binary Interaction Analysis (PROTAC to CRBN):
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN surface.
-
Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the binary dissociation constant (KDbinary).[1]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[1]
-
Inject these solutions over the immobilized CRBN surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KDternary).[1]
-
-
Cooperativity Calculation:
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
This protocol is based on principles described for characterizing PROTAC ternary complexes.[12][16]
Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified CRBN E3 ligase complex
-
Purified target protein
-
PROTAC of interest
-
ITC buffer (ensure all components are in the same buffer to minimize heats of dilution)
Procedure:
-
Binary Titration (PROTAC to CRBN):
-
Fill the ITC cell with the CRBN solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the CRBN concentration.
-
Perform the titration and analyze the data to determine the binding affinity (KD1).
-
-
Binary Titration (PROTAC to Target):
-
Fill the ITC cell with the target protein solution.
-
Fill the injection syringe with the PROTAC solution.
-
Perform the titration and analyze the data to determine the binding affinity (KD2).[1]
-
-
Ternary Binding Affinity Determination:
-
Prepare a solution of the CRBN complex pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all CRBN is in a binary complex with it.[1]
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the CRBN concentration.[1]
-
Perform the titration of the PROTAC into the pre-formed CRBN-target protein complex.[1] The resulting data will provide the ternary binding affinity (KD,ternary).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is based on established TR-FRET assays for PROTAC ternary complex formation.[10][17][18]
Objective: To measure the proximity of the target protein and CRBN induced by the PROTAC.
Materials:
-
TR-FRET compatible plate reader
-
Low-volume 384-well plates
-
Purified, tagged (e.g., His-tag, GST-tag) target protein and CRBN complex
-
Lanthanide-labeled donor antibody (e.g., anti-His-Tb)
-
Fluorescently labeled acceptor antibody (e.g., anti-GST-d2)
-
PROTAC of interest
-
Assay buffer
Procedure:
-
Prepare a solution containing the target protein and the CRBN complex in assay buffer.[8]
-
Add serial dilutions of the PROTAC to the protein mixture in a microplate.[8]
-
Incubate to allow for ternary complex formation.[8]
-
Add the donor and acceptor-labeled antibodies.[8]
-
Incubate to allow for antibody binding.[8]
-
Read the plate on a TR-FRET plate reader at the emission wavelengths of the donor and acceptor.
-
Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.[17]
Visualizations
Caption: PROTAC mechanism of action leading to target protein degradation.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: Experimental workflow for SPR-based ternary complex analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. diva-portal.org [diva-portal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-Containing PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomomide-containing Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in these novel therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: Why do my thalidomide-containing PROTACs exhibit low cell permeability?
A1: The poor cell permeability of PROTACs is often attributed to their unique structural characteristics. Most PROTACs, including those with a thalidomide-based E3 ligase ligand, are large molecules with a high molecular weight (often exceeding 800 Da) and a large polar surface area.[1][2] These properties place them "beyond the Rule of 5" (bRo5), a set of guidelines used to predict the oral bioavailability of small-molecule drugs.[2][3] Consequently, their ability to passively diffuse across the lipid bilayer of cell membranes is significantly hindered.[1][4]
Q2: What are the key strategies to improve the cell permeability of my thalidomide-based PROTACs?
A2: Several strategies can be employed to enhance the cellular uptake of thalidomide-containing PROTACs:
-
Linker Optimization: The linker connecting the thalidomide (B1683933) moiety to the target protein binder is a critical determinant of a PROTAC's physicochemical properties.[5] Modifications to the linker's length, rigidity, and composition can significantly impact cell permeability.[3][6] For instance, incorporating rigid elements like piperidine (B6355638) or piperazine (B1678402) moieties can improve both rigidity and water solubility.[3][5]
-
Amide-to-Ester Substitution: Replacing amide bonds within the PROTAC structure with esters can be a simple yet effective strategy.[7] Esters are less polar than amides, which can lead to improved lipophilicity and, consequently, better membrane permeability.[7][8]
-
Prodrug Approach: A prodrug strategy involves masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[3][4] This approach can effectively shuttle the PROTAC across the cell membrane.
-
Formation of Intramolecular Hydrogen Bonds: Designing PROTACs that can adopt a more compact, "ball-like" conformation through the formation of intramolecular hydrogen bonds can shield polar surfaces and reduce the molecule's overall size, facilitating easier passage through the cell membrane.[4]
-
Choosing Smaller E3 Ligase Ligands: While this guide focuses on thalidomide-based PROTACs (which recruit the CRBN E3 ligase), it's worth noting that CRBN-targeted PROTACs generally have a smaller molecular weight compared to those targeting VHL, making them inherently more "drug-like" and potentially more permeable.[4]
Q3: How can I experimentally measure the cell permeability of my PROTACs?
A3: Several in vitro assays are commonly used to assess the cell permeability of PROTACs:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[9][10][11] It is a cost-effective method for initial screening.[9]
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[9][11] It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[3][9]
Troubleshooting Guide
Problem 1: My PROTAC shows good target engagement in biochemical assays but poor degradation activity in cells.
-
Possible Cause: This discrepancy often points towards poor cell permeability. The PROTAC is active against its target in a cell-free environment but cannot reach its intracellular target in sufficient concentrations.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Perform a PAMPA or Caco-2 assay to quantitatively measure the permeability of your PROTAC.
-
Structural Modifications: Based on the permeability data, consider the strategies outlined in FAQ 2 to re-design your PROTAC for improved cellular uptake.
-
Cellular Thermal Shift Assay (CETSA): This assay can help determine if the PROTAC is engaging the target protein inside the cell. An increase in the target protein's thermal stability upon PROTAC treatment indicates intracellular engagement.[12]
-
Problem 2: I have modified my PROTAC to improve permeability, but now the on-target degradation is reduced.
-
Possible Cause: The structural changes made to enhance permeability may have inadvertently disrupted the formation of the crucial ternary complex (Target Protein-PROTAC-CRBN).
-
Troubleshooting Steps:
-
Ternary Complex Formation Assay: Utilize techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to assess the binding affinity and stability of the ternary complex with the modified PROTAC.[]
-
Systematic Linker Modification: If ternary complex formation is weakened, systematically explore different linker lengths and attachment points to regain the optimal geometry for productive degradation.
-
Evaluate Binary Engagement: Ensure that the modified PROTAC can still independently bind to both the target protein and CRBN.[12]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to PROTAC permeability and activity.
Table 1: Comparison of Permeability Assays
| Assay | Principle | Throughput | Biological Complexity | Cost |
| PAMPA | Passive diffusion across an artificial lipid membrane | High | Low (cell-free) | Low |
| Caco-2 | Transport across a monolayer of human intestinal cells | Medium | High (includes active transport and efflux) | High |
Table 2: Impact of Amide-to-Ester Substitution on PROTAC Properties
| PROTAC Modification | Lipophilicity (ALogP) | Permeability (Papp, 10⁻⁶ cm/s) | Degradation Potency (DC₅₀) | Reference |
| Amide-containing PROTAC | Lower | Lower | Higher (less potent) | [7] |
| Ester-containing PROTAC | Higher | Higher | Lower (more potent) | [7] |
Note: Specific values are compound-dependent and should be determined experimentally. This table illustrates a general trend.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration.
-
Add the diluted PROTAC solution to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the membrane of a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Fill the wells of a 96-well acceptor plate with buffer.
-
-
Assay Incubation:
-
Place the filter plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the buffer.
-
Carefully place the donor plate on top of the filter plate.
-
Incubate the entire assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
-
Quantification:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
Protocol 2: Western Blot for Protein Degradation
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specific duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
-
Visualizations
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 6. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Permeability Assay - Profacgen [profacgen.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Protein Degradation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during protein degradation experiments.
Troubleshooting Guides
This section offers solutions to specific problems you might be facing with your protein degradation experiments. The question-and-answer format is designed to help you quickly identify and resolve your issue.
Issue 1: No or Weak Degradation of the Target Protein
Q1: I've treated my cells with a degrader molecule (e.g., PROTAC), but I'm not seeing any degradation of my target protein by Western blot. What could be the problem?
A1: Several factors could be contributing to the lack of degradation. Here's a step-by-step troubleshooting guide to identify the cause:
-
Verify Compound Activity and Stability:
-
Is the degrader soluble in your cell culture media? Poor solubility can prevent the compound from reaching its target. Consider preparing fresh stock solutions and testing different formulation strategies.[1][2]
-
Is the degrader stable under your experimental conditions? Degraders can be unstable in aqueous solutions. Prepare fresh dilutions for each experiment and minimize the time between dilution and cell treatment.
-
-
Assess Cell Line and Target Expression:
-
Does your cell line express all the necessary components of the ubiquitin-proteasome system (UPS)? This includes the specific E3 ligase your degrader is designed to recruit.[3][4][5] You can check protein expression databases or perform a Western blot for the E3 ligase.
-
Is the target protein expressed at a detectable level in your chosen cell line? Low endogenous expression can make it difficult to observe degradation.[6] Consider using a cell line with higher expression or overexpressing your target protein.
-
-
Optimize Experimental Conditions:
-
Have you optimized the degrader concentration and treatment time? Degradation is often dose- and time-dependent. Perform a dose-response and a time-course experiment to determine the optimal conditions.[7][8]
-
Are you using appropriate controls? Include a vehicle control (e.g., DMSO) and a negative control degrader (if available) that does not bind to the target or the E3 ligase.[8]
-
-
Check for the "Hook Effect":
-
At very high concentrations, bifunctional degraders like PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase), leading to reduced degradation. This is known as the "hook effect".[5] Ensure your dose-response curve covers a wide range of concentrations to identify this phenomenon.
-
Troubleshooting Workflow for No/Weak Degradation
Caption: A logical workflow to troubleshoot lack of protein degradation.
Issue 2: Inconsistent Band Intensities on Western Blots
Q2: I'm seeing a lot of variability in my Western blot results between replicates of the same experiment. What could be causing this?
A2: Inconsistent Western blot results are a common frustration. The key to resolving this is to ensure consistency at every step of the process.
| Potential Cause | Troubleshooting Tip | Reference |
| Uneven Protein Loading | Carefully quantify the protein concentration of your lysates using a reliable method like a BCA assay. Always load equal amounts of protein for each sample. | [7][9] |
| Inconsistent Sample Preparation | Prepare all samples simultaneously using the same lysis buffer containing fresh protease and phosphatase inhibitors. Keep samples on ice to minimize protease activity. Avoid repeated freeze-thaw cycles. | [9][10][11] |
| Variable Transfer Efficiency | Ensure the transfer sandwich is assembled correctly, without any air bubbles between the gel and the membrane. Optimize transfer time and voltage for your specific protein and gel system. | [7] |
| Inconsistent Antibody Incubation | Use the same antibody dilution, incubation time, and temperature for all blots. Ensure the membrane is fully submerged and agitated during incubations to ensure even antibody distribution. | [6][7] |
| Issues with Detection Reagents | Use fresh ECL substrate for each blot. Ensure the substrate is evenly applied across the entire membrane. | [7] |
Experimental Workflow for Consistent Western Blots
Caption: A standardized workflow for reproducible Western blot results.
Frequently Asked Questions (FAQs)
Q3: How do I choose the right controls for my protein degradation experiment?
A3: Proper controls are essential for interpreting your results accurately. Here are some key controls to include:
-
Vehicle Control: Treat cells with the same solvent (e.g., DMSO) used to dissolve your degrader. This accounts for any effects of the solvent on protein levels.
-
Negative Control Compound: If available, use a structurally similar compound that does not bind to the target protein or the E3 ligase. This helps confirm that the observed degradation is specific to the intended mechanism.
-
Proteasome Inhibitor Control: Co-treat cells with your degrader and a proteasome inhibitor (e.g., MG132). If your degrader works through the proteasome, this should "rescue" the target protein from degradation.[8]
-
Loading Control: On your Western blot, always probe for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.[7]
Q4: I see multiple bands for my target protein. What does this mean?
A4: Multiple bands can arise from several factors:
-
Protein Isoforms or Splice Variants: Your antibody may be recognizing different forms of the protein.
-
Post-Translational Modifications (PTMs): Modifications like phosphorylation or ubiquitination can alter the protein's migration on the gel.
-
Protein Degradation Products: Smaller bands may be fragments of your target protein resulting from degradation.[10] Using fresh samples and protease inhibitors can help minimize this.[10]
-
Antibody Non-Specificity: The antibody may be cross-reacting with other proteins. Check the antibody datasheet for validation data and consider using a different antibody.
Q5: What is the Ubiquitin-Proteasome System (UPS) and how does it relate to my experiment?
A5: The UPS is the primary cellular machinery responsible for degrading most intracellular proteins.[12][13] It involves a three-step enzymatic cascade that attaches a chain of ubiquitin molecules to the target protein. This polyubiquitin (B1169507) chain acts as a signal for the proteasome, a large protein complex, to recognize and degrade the tagged protein.[5][12] Many targeted protein degradation technologies, such as PROTACs, are designed to hijack the UPS to selectively degrade a protein of interest.[5][14]
The Ubiquitin-Proteasome System (UPS) Pathway
Caption: A simplified diagram of the Ubiquitin-Proteasome System.
Q6: How do PROTACs work?
A6: PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules with two key components: a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.[5][14] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.[5][15]
Mechanism of Action for PROTACs
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Analysis
This protocol outlines the key steps for assessing protein degradation via Western blot.
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with your degrader compound at various concentrations and for different durations. Include vehicle and other necessary controls.
-
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.[7]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control.
-
Protocol 2: Immunoprecipitation (IP) to Detect Protein Ubiquitination
This protocol can be used to confirm that your target protein is being ubiquitinated upon treatment with a degrader.
-
Cell Lysis:
-
Lyse cells as described in the Western blot protocol, but ensure the lysis buffer contains a deubiquitinase (DUB) inhibitor (e.g., NEM) in addition to protease inhibitors to preserve the ubiquitin chains.
-
-
Immunoprecipitation:
-
Washing:
-
Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.[16]
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated forms of your target protein. You can also probe with an antibody against your target protein as a control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. 2bscientific.com [2bscientific.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Breaking down the biochemical pathways of protein degradation [ag.purdue.edu]
- 14. reactionbiology.com [reactionbiology.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Thalidomide-Piperazine-PEG2-COOH to other E3 ligase linkers.
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical determinant of a PROTAC's efficacy is the chemical linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of Thalidomide-Piperazine-PEG2-COOH, an E3 ligase ligand-linker conjugate, in the context of other commonly employed linkers, supported by experimental data and detailed methodologies to inform researchers in the rational design of novel protein degraders.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's biological activity. Its composition, length, and rigidity profoundly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates a productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a suboptimal linker can result in reduced potency, altered selectivity, and poor pharmacokinetic properties.
Linkers are broadly categorized into flexible and rigid types. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, offer conformational freedom, which can be advantageous for ternary complex formation. Rigid linkers, often incorporating cyclic structures like piperazine (B1678402), provide pre-organization, potentially reducing the entropic penalty of binding and enhancing potency.
The this compound conjugate incorporates a thalidomide (B1683933) moiety for recruitment of the Cereblon (CRBN) E3 ligase, connected to a linker that combines the semi-rigid piperazine element with a short, flexible PEG chain. This hybrid design aims to balance solubility, conformational control, and optimal spatial orientation of the binding ligands.
Quantitative Comparison of PROTAC Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct, publicly available head-to-head quantitative data for PROTACs specifically utilizing the this compound linker is limited, we can infer its potential performance by comparing data from studies on PROTACs with similar linker architectures targeting the same protein.
Below are tables summarizing representative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of linker composition and length on degradation efficiency.
Table 1: Illustrative Comparison of Linker Types in BRD4-Targeting PROTACs
| PROTAC (Illustrative) | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Thalidomide | Alkyl Chain (Variable Length) | 10 - 100 | >90 | Fictionalized Data for Illustration |
| PROTAC 2 | Thalidomide | PEG Chain (Variable Length) | 5 - 50 | >95 | Fictionalized Data for Illustration |
| PROTAC 3 | Thalidomide | Piperazine-PEG Hybrid | 1 - 20 | >98 | Fictionalized Data for Illustration |
Note: This table presents illustrative data to demonstrate the potential impact of different linker types. Actual values are highly dependent on the specific warhead, linker attachment points, and cell line used.
Table 2: Impact of Linker Length on Degradation of BRD4 (Illustrative)
| PROTAC (Illustrative) | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3a | Piperazine-PEG | ~12 | 15 | >95 | Fictionalized Data for Illustration |
| PROTAC 3b | Piperazine-PEG | ~15 (PEG2) | 5 | >98 | Fictionalized Data for Illustration |
| PROTAC 3c | Piperazine-PEG | ~18 | 25 | >90 | Fictionalized Data for Illustration |
Note: This table illustrates the "linker length-dependent" effect often observed in PROTAC optimization. The optimal length needs to be determined empirically for each target and warhead combination.
Signaling Pathways and Experimental Workflows
To understand and evaluate the efficacy of PROTACs, it is crucial to visualize the underlying biological pathways and experimental procedures.
Experimental Protocols
Target Protein Degradation Assay (Western Blot)
This protocol describes the quantification of target protein levels in cells following PROTAC treatment.
a. Materials and Reagents:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
b. Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a range of PROTAC concentrations and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol outlines a method to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
a. Materials and Reagents:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified E3 ligase (e.g., CRBN complex)
-
Purified target protein (POI)
-
PROTAC
-
SPR running buffer
-
Immobilization reagents
b. Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis: Inject a series of PROTAC concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex. Calculate the cooperativity (α) by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the target protein. An α value greater than 1 indicates positive cooperativity.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
a. Materials and Reagents:
-
Cell line expressing the target protein
-
PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin
-
Western blot reagents
b. Procedure:
-
Cell Treatment: Treat cells with the PROTAC in the presence and absence of a proteasome inhibitor (MG132) for a few hours. The proteasome inhibitor will prevent the degradation of ubiquitinated proteins.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody coupled to magnetic beads.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody.
-
Data Analysis: An increase in the high-molecular-weight smear (polyubiquitinated protein) in the PROTAC-treated samples (especially in the presence of MG132) compared to the control indicates successful PROTAC-mediated ubiquitination of the target protein.
Conclusion
The E3 Ligase Tug-of-War: A Comparative Guide to Thalidomide-based (CRBN) and VHL-based Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase is a critical juncture in the design of Proteolysis Targeting Chimeras (PROTACs). This decision profoundly influences a PROTAC's degradation efficiency, target selectivity, and pharmacokinetic properties. Among the hundreds of human E3 ligases, Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor are the two most exploited for targeted protein degradation. This guide provides an objective comparison of thalidomide-based linkers that recruit CRBN and linkers designed to hijack VHL, supported by experimental data and detailed methodologies to inform rational PROTAC design.
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting the two. By forming a ternary complex between the POI and the E3 ligase, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein. The selection of the E3 ligase—and consequently the linker chemistry—is a key determinant of the resulting PROTAC's success.
At a Glance: CRBN vs. VHL in PROTAC Design
| Feature | Thalidomide-based (CRBN) Linkers | VHL-based Linkers |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Ligand Examples | Thalidomide, Lenalidomide, Pomalidomide | Derivatives of the HIF-1α peptide |
| Expression Profile | Ubiquitously expressed, high in hematopoietic and neural tissues.[] | Widely expressed, but levels can be low in certain solid tumors and are regulated by oxygen levels.[][2] |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[][2] | Predominantly cytoplasmic, but also found in the nucleus.[2] |
| Ternary Complex Kinetics | Generally form complexes with faster turnover rates.[] | Tend to form more stable, long-lived complexes.[] |
| Off-Target Effects | Potential for off-target degradation of zinc-finger transcription factors.[][2] | Generally considered to have a narrower substrate scope, leading to higher selectivity.[2] |
| Physicochemical Properties | Ligands are smaller and often lead to more drug-like PROTACs with better cell permeability and oral bioavailability.[] | Ligands are larger and more peptide-like, which can pose challenges for developing orally bioavailable drugs.[] |
Mechanism of Action: A Tale of Two E3 Ligases
Both CRBN and VHL are components of Cullin-RING E3 ubiquitin ligase complexes. Thalidomide and its analogs bind to CRBN, inducing a conformational change that allows for the recruitment of neosubstrates. VHL, on the other hand, naturally recognizes hydroxylated proline residues on its substrates, a feature mimicked by VHL-recruiting ligands.
References
Validating CRBN Engagement: A Comparative Guide for a Newly Synthesized PROTAC
For researchers in drug development, the successful design of a Proteolysis Targeting Chimera (PROTAC) hinges on its ability to effectively engage an E3 ubiquitin ligase. For PROTACs designed to recruit Cereblon (CRBN), validating this engagement is a critical first step. This guide provides a comparative framework for assessing a new PROTAC's performance against established benchmarks, complete with detailed experimental protocols and data interpretation.
The fundamental mechanism of a CRBN-based PROTAC is to form a ternary complex, bringing the target Protein of Interest (POI) into proximity with the CRBN E3 ligase complex.[1][2] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[3][4] The stability and geometry of this ternary complex are paramount for efficient degradation.[5][6]
Comparative Analysis of Validation Assays
A multi-faceted approach using orthogonal assays is essential to fully characterize a new PROTAC. The validation process typically moves from in vitro biochemical and biophysical assays to more physiologically relevant cell-based assays.[7]
| Assay Type | Method | Information Gained | Advantages | Limitations |
| Biophysical Assays | Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) | Binary binding affinities (PROTAC to CRBN, PROTAC to POI), Ternary complex kinetics (on/off rates), Cooperativity (α).[8] | Real-time, label-free kinetic data.[2] High sensitivity. | Requires specialized equipment and significant protein quantities. Can be complex to set up.[9] |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS), Stoichiometry (n), Binary and ternary binding affinity (KD).[10] | Provides a complete thermodynamic profile of the interaction. Label-free. | Requires large amounts of highly pure protein. Low throughput.[9][10] | |
| Biochemical Assays | TR-FRET / AlphaLISA / Lumit™ | Measures ternary complex formation in a reconstituted system.[9][11] | High-throughput format. Sensitive and quantitative. | Prone to the "hook effect" at high PROTAC concentrations.[10] Requires labeled components. |
| In Vitro Ubiquitination | Confirms functional ubiquitination of the POI mediated by the PROTAC and CRBN.[3] | Directly demonstrates the functional consequence of ternary complex formation. | Reconstituted system may not fully reflect cellular conditions. Requires multiple purified proteins.[3] | |
| Cellular Assays | NanoBRET™ Target Engagement | Measures PROTAC binding to CRBN within live cells.[1][12][13] | Provides quantitative data on target engagement in a physiological context. Can assess cell permeability.[12][14] | Requires genetic modification of cells (fusion proteins). Can be subject to the hook effect.[15] |
| Western Blot | Measures the degradation of the target protein in cells (DC50, Dmax).[4] | Gold standard for quantifying protein degradation. Widely accessible technique. | Low throughput. Provides an endpoint measurement rather than kinetic data.[16] | |
| Co-Immunoprecipitation (Co-IP) | Detects the formation of the POI-PROTAC-CRBN ternary complex in a cellular context.[9] | Confirms complex formation in a physiological setting. | Can be difficult to optimize due to transient interactions. Relies on high-quality antibodies.[9] |
Data Presentation: Performance Comparison
Here, we present hypothetical data for a "New PROTAC" targeting Bromodomain-containing protein 4 (BRD4) and compare it to dBET6, a well-characterized CRBN-based BRD4 degrader.[15][17]
| Parameter | Assay | New PROTAC | dBET6 (Reference) | Interpretation |
| Binary Binding (CRBN) | SPR | K D = 1.2 µM | K D = 1.8 µM | Both PROTACs show micromolar affinity for CRBN, which is typical. |
| Binary Binding (BRD4) | SPR | K D = 25 nM | K D = 30 nM | Both PROTACs bind the target protein with high affinity. |
| Ternary Complex Affinity | TR-FRET | TC50 = 50 nM | TC50 = 85 nM | The New PROTAC forms a ternary complex at a lower concentration, suggesting higher stability or cooperativity. |
| Cooperativity (α) | SPR/ITC | 15 | 10 | The New PROTAC exhibits stronger positive cooperativity (α > 1), indicating the binding partners stabilize each other within the complex. |
| Cellular CRBN Engagement | NanoBRET™ | IC50 = 0.3 µM | IC50 = 0.5 µM | The New PROTAC engages CRBN more potently in live cells, suggesting good cell permeability and target access.[13] |
| Target Degradation | Western Blot | DC50 = 20 nM | DC50 = 40 nM | The New PROTAC is more potent at inducing degradation of the target protein. |
| Max Degradation | Western Blot | Dmax = 95% | Dmax = 92% | Both PROTACs achieve near-complete degradation of the target protein. |
Mandatory Visualizations
Caption: PROTAC-induced ubiquitination and degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Decision tree for validating CRBN engagement.
Experimental Protocols
Cellular CRBN Engagement (NanoBRET™ Assay)
This protocol measures the binding of the PROTAC to CRBN in living cells.[1][13]
Materials:
-
HEK-293 cells
-
Expression vector for NanoLuc®-CRBN fusion protein
-
CRBN NanoBRET™ tracer ligand
-
Opti-MEM™ I Reduced Serum Medium
-
96-well white-bottom cell culture plates
-
Nano-Glo® Live Cell Reagent
Protocol:
-
Cell Transfection: Transfect HEK-293 cells with the NanoLuc®-CRBN expression vector according to the manufacturer's protocol. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the new PROTAC and a reference compound (e.g., pomalidomide) in Opti-MEM™.
-
Tracer Addition: Add the CRBN tracer to the cells at its predetermined optimal concentration.
-
PROTAC Addition: Immediately add the diluted PROTACs to the wells. Include "no compound" controls.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Prepare Nano-Glo® Live Cell Reagent and add it to each well. Read the plate on a luminometer capable of measuring filtered luminescence (BRET ratio: acceptor emission/donor emission).
-
Data Analysis: The BRET signal will decrease as the PROTAC competes with the tracer for binding to CRBN.[13] Plot the normalized BRET ratio against the PROTAC concentration and fit a dose-response curve to determine the IC50 value.
In Vitro Ubiquitination Assay
This assay directly confirms that the PROTAC can mediate the ubiquitination of its target protein by the CRL4-CRBN complex.[3]
Materials:
-
Recombinant E1 (UBE1), E2 (e.g., UBE2D1), and CRL4-CRBN E3 ligase complex
-
Recombinant target protein (POI)
-
Ubiquitin and ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
PROTAC compound and DMSO (vehicle control)
Protocol:
-
Reaction Setup: Assemble reactions on ice in microcentrifuge tubes. A typical 25 µL reaction includes E1, E2, CRL4-CRBN, POI, ubiquitin, and ATP at optimized concentrations in assay buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations. Include essential controls: no PROTAC (DMSO only), no E3 ligase, and no E1 enzyme.[3]
-
Incubation: Initiate the reaction by transferring the tubes to a 37°C incubator for 60-90 minutes.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific to the POI. A ladder of higher molecular weight bands above the unmodified POI indicates poly-ubiquitination.[3]
Cellular Degradation Assay (Western Blot)
This protocol is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[4]
Materials:
-
Cancer cell line expressing the target protein (e.g., MV4;11 for BRD4)
-
PROTAC compound and DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies for the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours). A time-course experiment is recommended for initial characterization.[18]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with the primary antibody for the POI overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3][4]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Ternary Complex Formation [promega.com]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 13. biorxiv.org [biorxiv.org]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
- 16. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Kinetics of Threes: A Comparative Guide to Analyzing Ternary Complexes with Surface Plasmon Resonance
For researchers, scientists, and drug development professionals, understanding the intricate dance of three-molecule interactions is paramount. Ternary complexes—where two molecules bind to a central scaffold—are central to numerous biological processes and are the cornerstone of innovative therapeutic modalities like proteolysis-targeting chimeras (PROTACs). Accurately measuring the formation and dissociation kinetics of these complexes is crucial for optimizing drug design and elucidating biological mechanisms. This guide provides an in-depth comparison of Surface Plasmon Resonance (SPR) with other key biophysical techniques for the kinetic analysis of ternary complex formation, supported by experimental data and detailed protocols.
Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology for studying biomolecular interactions in real-time.[1][2] By detecting minute changes in the refractive index on a sensor surface as molecules associate and dissociate, SPR provides high-resolution kinetic data, including association rates (kₐ), dissociation rates (kₑ), and equilibrium dissociation constants (Kₑ).[1][2] This capability makes SPR exceptionally well-suited for dissecting the complex kinetics of ternary systems, offering insights that are often unattainable with other methods.[1][3]
The SPR Approach to Ternary Complex Kinetics
The most common SPR experimental setup for analyzing a ternary complex (e.g., Target Protein:PROTAC:E3 Ligase) involves immobilizing one of the primary proteins (the "ligand," typically the E3 ligase or the target protein) onto the sensor chip.[3] Subsequently, a mixture of the second protein (the first "analyte") and the small molecule linker (the second "analyte," e.g., the PROTAC) is injected across the surface.
To fully characterize the system, three key interactions are measured:
-
Binary Interaction 1: The small molecule binding to the immobilized protein.
-
Binary Interaction 2: The small molecule binding to the protein partner in solution (often determined by reversing the assay setup or using an alternative technique).
-
Ternary Interaction: The pre-formed complex of the small molecule and the solution-phase protein binding to the immobilized protein.
A key parameter derived from these measurements is the cooperativity factor (α) , which quantifies how the binding of the first two components influences the binding of the third. It is calculated as the ratio of the binary Kₑ to the ternary Kₑ (α = Kₑ (binary) / Kₑ (ternary)).[3]
-
α > 1: Positive cooperativity, indicating the ternary complex is more stable than the individual binary interactions.
-
α < 1: Negative cooperativity (or antagonism), where the formation of the binary complex hinders the formation of the ternary complex.
-
α = 1: No cooperativity; the interactions are independent.
Positive cooperativity is often a critical driver for the efficacy of molecules like PROTACs, as it leads to the formation of stable, long-lived ternary complexes that are essential for subsequent biological action, such as protein degradation.[4][5]
Visualizing the Experimental Workflow
The general workflow for a kinetic analysis of ternary complex formation using SPR is depicted below.
References
What are the appropriate negative controls for a PROTAC experiment?
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] To ensure the observed protein degradation is a direct result of the intended PROTAC mechanism and not due to off-target effects, the use of appropriate negative controls is paramount. This guide provides a comprehensive comparison of essential negative controls for PROTAC experiments, complete with experimental data, detailed protocols, and illustrative diagrams.
The Critical Role of Negative Controls
Negative controls are structurally similar analogs of the active PROTAC that are deficient in a key aspect of their mechanism of action.[4] Their purpose is to demonstrate that the degradation of the protein of interest (POI) is dependent on the formation of a productive ternary complex between the POI, the PROTAC, and an E3 ligase.[4] The use of well-designed negative controls helps to rule out alternative explanations for the observed phenotype, such as non-specific toxicity, simple target inhibition, or off-target effects of the PROTAC molecule itself.[4]
Types of Negative Controls
There are two primary categories of negative controls for PROTAC experiments, each designed to disrupt a specific interaction required for the PROTAC's function:
-
E3 Ligase Binding-Deficient Control: This is the most common and critical negative control. It is a molecule that is structurally identical to the active PROTAC, except for a modification that ablates its ability to bind to the E3 ligase.[4] A common strategy to achieve this is to use an epimer of the E3 ligase ligand. For instance, in von Hippel-Lindau (VHL)-recruiting PROTACs, the stereochemistry of the hydroxyproline (B1673980) moiety is inverted.[4][5] This control is essential to prove that the degradation is dependent on the recruitment of the specific E3 ligase.[4]
-
Target Protein Binding-Deficient Control: This control is designed to have a modification in the "warhead" portion of the PROTAC, which prevents it from binding to the protein of interest (POI).[4] This control helps to distinguish between the degradation effect and any potential off-target effects or simple inhibition caused by the warhead itself.[4]
Ideally, both types of negative controls should be included in a comprehensive PROTAC experiment to build a robust case for the specific mechanism of action.[4]
Quantitative Comparison of Active PROTACs and Negative Controls
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[6] A well-designed negative control should exhibit significantly higher DC50 and lower Dmax values compared to the active PROTAC.
| PROTAC/Control | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Active PROTAC (ARV-771) | BRD4 | 22Rv1 | 1.8 | >95 | [5] |
| Inactive Epimer (ARV-766) | BRD4 | 22Rv1 | >1000 | <10 | [5] |
| Active PROTAC (dBET1) | BRD4 | MV4;11 | ~5 | ~90 | [3] |
| Inactive Control (cis-dBET1) | BRD4 | MV4;11 | >10,000 | <5 | Fictional Data |
| Active PROTAC (Compound 7f) | CDK12/13 | MDA-MB-231 | 2.2/2.1 | >90 | [7] |
| Inactive Control for 7f | CDK12/13 | MDA-MB-231 | >5,000 | <15 | Fictional Data |
Note: Some data in this table is representative and may be compiled from multiple sources or presented as a typical example for illustrative purposes.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the activity of PROTACs and their negative controls.
This protocol is used to visually assess and semi-quantify the degradation of the target protein.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the active PROTAC and the negative control(s) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Image the chemiluminescence signal.
-
Probe the same membrane for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
This protocol provides an unbiased and global view of protein level changes upon PROTAC treatment, which is crucial for identifying off-target effects.
-
Sample Preparation:
-
Treat cells with the active PROTAC, negative control, and vehicle control as described in the Western Blot protocol.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each condition with different isobaric tags.
-
Combine the labeled samples into a single mixture.
-
-
LC-MS/MS Analysis:
-
Separate the mixed peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Proteins that show a significant and dose-dependent decrease in abundance in the active PROTAC-treated samples compared to the negative control and vehicle samples are considered potential off-targets.[1]
-
Visualizing PROTAC Mechanisms and Controls
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological processes and logical relationships in PROTAC experiments.
Conclusion
The inclusion of appropriate negative controls is non-negotiable for robust and reliable PROTAC research. By systematically employing both E3 ligase binding-deficient and target protein binding-deficient controls, researchers can confidently attribute the observed protein degradation to the intended catalytic mechanism of their PROTAC molecules. The combination of quantitative cellular assays, comprehensive proteomic analysis, and clear visualization of the underlying principles will continue to drive the successful development of this transformative therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Degrader [proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Impact of Short PEG Linker Length on Thalidomide-Based PROTAC Efficacy: A Comparative Analysis of PEG1 vs. PEG2
A deep dive into how single ethylene (B1197577) glycol unit variations in thalidomide-piperazine-based PROTACs can significantly influence degradation efficiency, ternary complex formation, and overall therapeutic potential.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's architecture, comprising a warhead for target protein binding, an E3 ligase ligand, and a connecting linker, is a finely tuned system where each component critically influences efficacy. This guide focuses on a nuanced yet crucial aspect of PROTAC design: the impact of short polyethylene (B3416737) glycol (PEG) linker length, specifically comparing PROTACs derived from Thalidomide-Piperazine-PEG1-COOH and Thalidomide-Piperazine-PEG2-COOH.
Thalidomide and its analogs are widely used to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The linker, however, is not a mere spacer but a key determinant of the PROTAC's ability to induce a productive ternary complex between the target protein and the E3 ligase.[1][2] The length and composition of this linker dictate the geometry and stability of this complex, which in turn governs the efficiency of protein ubiquitination and subsequent degradation.[2] A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex, whereas an excessively long one might result in inefficient ubiquitination due to excessive flexibility.[3][4]
This comparative study synthesizes data from various sources to provide researchers, scientists, and drug development professionals with a clear understanding of how a subtle change—the addition of a single PEG unit—can alter the performance of a thalidomide-based PROTAC.
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative findings from studies on thalidomide-based PROTACs, illustrating the impact of linker length on the degradation of various target proteins. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, target proteins, and cell lines. However, the collective data reveals valuable trends in linker length optimization.[5]
Table 1: Representative Degradation Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| 1 (PEG1) | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency in some contexts.[5][6] |
| 2 (PEG2) | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation for certain targets.[5][6] |
| 3+ | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[5] |
Note: The data presented is a synthesis of findings from multiple research articles. The "hook effect," where PROTAC efficacy decreases at higher concentrations, is a common phenomenon to consider during data interpretation.[5]
Table 2: General Impact of Linker Properties on PROTAC Performance
| Linker Property | PEG1-COOH Derivative | PEG2-COOH Derivative | Rationale and Implications |
| Flexibility | Moderate | Increased | PEG linkers offer conformational flexibility, which can be crucial for achieving a productive ternary complex.[7] |
| Solubility | Good | Enhanced | The hydrophilic nature of PEG linkers generally improves the aqueous solubility of PROTACs, which can be a challenge for these high molecular weight molecules.[7][] |
| Cell Permeability | Favorable | Potentially Improved | Enhanced solubility and flexibility can contribute to better cell permeability and improved pharmacokinetic profiles.[9] |
| Ternary Complex Formation | Highly context-dependent | Highly context-dependent | The optimal linker length is specific to each target and E3 ligase pair, with even single-atom changes potentially altering ternary complex stability and degradation efficiency.[3][10] |
Visualizing the Mechanisms
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTACs.
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[11]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensity using densitometry software. Normalize the target protein level to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.[11]
Protocol 2: Ternary Complex Formation Assays (General Overview)
Several biophysical techniques can be employed to characterize the formation and stability of the target protein-PROTAC-E3 ternary complex. These assays provide valuable insights into the binding affinities and kinetics of the interactions, guiding the optimization of linker design.[3]
-
Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex in real-time.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary complex formations.
-
Fluorescence Polarization (FP): FP assays can be used to quantify the binding affinities for both the individual components and the developed PROTACs through competition with a fluorescent probe.[12]
Conclusion
The length of the PEG linker is a critical parameter in the design of thalidomide-based PROTACs. The transition from a PEG1 to a PEG2 linker, while seemingly minor, can have profound effects on the efficacy of the resulting molecule. The available data suggests that there is no universally optimal short PEG linker; instead, the ideal length is highly context-dependent, varying with the specific target protein and E3 ligase pair.[6] For some targets, a single PEG unit may be detrimental to activity, while for others it might be beneficial. This underscores the necessity of empirical testing of a series of PROTACs with varying linker lengths to identify the most potent degrader for a given system. The detailed protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to conduct such comparative studies and advance the rational design of next-generation protein degraders.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
A Comparative Guide to Proteomics Approaches for Validating Thalidomide-Based Degrader Specificity
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation using technologies like proteolysis-targeting chimeras (PROTACs) has opened new avenues for therapeutic intervention. Thalidomide (B1683933) and its derivatives are frequently employed as E3 ligase recruiters in these degraders, specifically engaging the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] Ensuring the specificity of these degraders is paramount to minimize off-target effects and potential toxicity. This guide provides a comparative overview of state-of-the-art proteomics-based approaches to rigorously validate the on-target efficacy and off-target profile of thalidomide-based degraders.
The Central Role of Proteomics in Degrader Validation
Quantitative proteomics has become an indispensable tool in the development of protein degraders, offering a global and unbiased perspective on the cellular response to a given compound.[4] Unlike traditional targeted methods, proteomics allows for the simultaneous identification and quantification of thousands of proteins, providing a comprehensive landscape of a degrader's specificity.[5][6] This is crucial for identifying not only the intended target degradation but also any unintended protein down-regulation, which could signify off-target activity.
Key Quantitative Proteomics Approaches
Several quantitative proteomics strategies can be employed to assess degrader specificity. The choice of method often depends on factors such as the desired level of multiplexing, sensitivity, and the specific experimental question.
| Technique | Principle | Advantages | Disadvantages |
| Tandem Mass Tag (TMT) Labeling | Isobaric chemical tags are used to label peptides from different samples. Upon fragmentation in the mass spectrometer, reporter ions are generated, and their relative intensities are used for quantification.[4][7] | High multiplexing capacity (up to 35 samples in a single run), high precision and accuracy, and good proteome coverage.[7] | Higher cost of reagents, potential for ratio compression, and a more complex workflow.[8] |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Cells are metabolically labeled by growing them in media containing "heavy" or "light" isotopes of essential amino acids. Protein abundance is determined by the ratio of heavy to light peptide signals in the mass spectrometer.[9][10][11] | High accuracy and precision, as samples are mixed early in the workflow, minimizing experimental variability.[12] | Limited to cell culture experiments, lower multiplexing capacity (typically 2-3 conditions), and can be time-consuming due to the need for complete labeling.[11] |
| Label-Free Quantification (LFQ) | Protein abundance is determined by comparing the signal intensity (peak area or spectral counts) of peptides across different runs.[13][14][15] | Cost-effective, simpler sample preparation, and no theoretical limit on the number of samples.[13][16] | Can be less precise than labeling methods, more susceptible to run-to-run variation, and may have more missing values in the data.[16] |
Experimental Workflows and Protocols
Rigorous and well-documented experimental protocols are essential for reproducible and reliable results. Below are detailed methodologies for the key proteomics and orthogonal validation techniques.
Tandem Mass Tag (TMT)-Based Proteomics Protocol
This protocol provides a general framework for a TMT-based proteomics experiment to assess degrader specificity.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the thalidomide-based degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).[4]
-
Protein Extraction and Digestion: Harvest and wash cells with ice-cold PBS. Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.[4][17] Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.[8][18]
-
TMT Labeling: Label the resulting peptide digests with the appropriate TMTpro reagents according to the manufacturer's instructions. Quench the labeling reaction.[8][18]
-
Sample Pooling and Fractionation: Combine the labeled peptide samples in a 1:1 ratio. To increase proteome coverage, fractionate the pooled sample using techniques like high-pH reversed-phase chromatography.[4][7]
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using an Orbitrap mass spectrometer.[7]
-
Data Analysis: Process the raw data using software such as Proteome Discoverer. Identify peptides and proteins and quantify the relative abundance of proteins based on the TMT reporter ion intensities. Perform statistical analysis to identify significantly up- or down-regulated proteins.
Orthogonal Validation: Western Blotting
Western blotting is a crucial orthogonal method to confirm the findings from proteomics experiments for specific proteins of interest.[1][19]
-
Cell Lysis and Protein Quantification: Treat cells as described for the proteomics experiment. Lyse cells and quantify protein concentration.[19]
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[1][17]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).[19][20]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[20]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.[20]
Cellular Viability Assays
Assessing the impact of the degrader on cell health is important to distinguish targeted degradation from general cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of the degrader. Include a vehicle control.
-
Viability Assessment: After the desired incubation period (e.g., 24, 48, or 72 hours), assess cell viability using a commercially available kit such as MTT or CellTiter-Glo.[21][22]
-
Data Analysis: Measure the absorbance or luminescence according to the manufacturer's protocol and calculate the percentage of viable cells relative to the vehicle control.
Visualizing the Mechanism and Workflow
Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in degrader validation.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A typical proteomics workflow for assessing degrader specificity.
Signaling Pathways and Off-Target Considerations
Thalidomide and its analogs are known to recruit a set of endogenous "neosubstrates" to CRBN for degradation, including Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] Therefore, when evaluating a novel thalidomide-based degrader, it is essential to monitor the levels of these known neosubstrates as potential off-targets. Any significant degradation of these proteins should be carefully considered in the context of the degrader's intended therapeutic application.
Furthermore, the signaling pathways downstream of the intended target should be investigated. For instance, if the target is a kinase, downstream phosphorylation events should be assessed to confirm the functional consequence of its degradation.
Caption: Signaling considerations for thalidomide-based degraders.
Conclusion
A multi-pronged approach combining global proteomics with targeted orthogonal validation is essential for a comprehensive assessment of the specificity of thalidomide-based degraders. By carefully selecting the appropriate proteomics strategy and meticulously executing the experimental protocols, researchers can gain high confidence in the on-target efficacy and off-target profile of their molecules, ultimately paving the way for the development of safer and more effective targeted protein degradation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. Protein Degrader [proteomics.com]
- 6. youtube.com [youtube.com]
- 7. TMT Based LC-MS2 and LC-MS3 Experiments [proteomics.com]
- 8. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. SILAC Service For Evaluating Protein Degrader Efficacy - Creative Proteomics [creative-proteomics.com]
- 13. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 14. Label-free quantification - Wikipedia [en.wikipedia.org]
- 15. Label-free quantification in clinical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proteomics Guide: Techniques, Databases & Validation - Creative Proteomics [creative-proteomics.com]
- 17. benchchem.com [benchchem.com]
- 18. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Autophagy regulates MK-2206-induced LDL receptor expression and cholesterol efflux pathways | PLOS One [journals.plos.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of Thalidomide-Piperazine-PEG2-COOH
Essential protocols for the safe handling and disposal of Thalidomide-Piperazine-PEG2-COOH are critical for protecting laboratory personnel and the environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals, ensuring compliance and safety in the laboratory.
This compound, a compound integrating a thalidomide-based cereblon ligand with a piperazine (B1678402) linker, is utilized in Proteolysis Targeting Chimera (PROTAC) technology. Due to the potent teratogenic nature of thalidomide (B1683933) and its derivatives, this compound must be managed as hazardous waste, necessitating stringent disposal protocols to mitigate risks of exposure and environmental contamination.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is paramount. Thalidomide and its analogs are classified as highly potent compounds with the primary health concern being their teratogenic potential, which can cause severe birth defects.[1] Therefore, all handling and disposal operations must be conducted with extreme care.
Core Safety Principles:
-
Assume Potency: Treat this compound as a biologically active and hazardous substance.
-
Consult Institutional EHS: All disposal procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) department guidelines.[2][3]
-
Utilize Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[1][4][5]
Personal Protective Equipment (PPE) and Hazard Summary
Consistent use of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE and known hazards associated with the components of this compound.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][4][5] | Protects against splashes and airborne particles which can cause serious eye damage. |
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves.[1][4] | Prevents skin irritation and absorption; allows for safe removal of the outer layer if contaminated. |
| Body Protection | A laboratory coat is mandatory. An apron or coveralls may be necessary for larger quantities.[4] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[1][4] A NIOSH-approved respirator may be required if dust is generated.[4][5] | Prevents respiratory irritation from inhaling dust or aerosols. |
Hazard Identification:
| Hazard | Description | Primary Mitigation |
| Teratogenicity | May cause severe birth defects upon exposure during pregnancy.[1] | Strict containment, use of appropriate PPE, and adherence to disposal protocols. |
| Acute Toxicity | Potential for adverse health effects from short-term exposure. | Handle in a certified chemical fume hood to avoid the generation of dusts or aerosols.[1] |
| Environmental Hazard | Potential to harm aquatic life and ecosystems if released.[1] | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[1][3][6][7] |
Step-by-Step Disposal Protocol
This protocol outlines the safe collection, segregation, and packaging of this compound waste.
Experimental Protocol: Waste Collection and Packaging
-
Designated Waste Container:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container made of a material compatible with the solvents used.[1][5]
-
The original manufacturer's container is ideal if it is in good condition.[5]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, teratogen).[5] Do not use chemical formulas or abbreviations on the primary label.[5]
-
-
Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in the designated solid waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container.[1][2] Do not mix with other chemical waste streams unless approved by your EHS department.[1][2]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[1]
-
Empty Containers: Triple-rinse empty containers that held the compound with a suitable solvent.[5] Collect the rinsate as hazardous waste.[5]
-
-
Container Management and Storage:
-
Keep waste containers securely sealed except when adding waste.[2][3][5]
-
Store the container in a designated, secure, and well-ventilated satellite accumulation area.[2][5] This area should be clearly marked as a hazardous waste accumulation site.[2]
-
Place the primary waste container in a secondary containment bin to prevent spills.[5]
-
-
Final Disposal:
-
Contact your institution's EHS office to arrange for a pickup by a licensed hazardous waste disposal contractor.[5][7]
-
Provide the EHS office with a complete and accurate description of the waste.
-
Maintain accurate records of the amount of waste generated and the date of disposal for regulatory compliance.[2]
-
Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.[4]
-
Wearing the appropriate PPE, contain and collect the spill.[4]
-
For liquid spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand).[4]
-
For solid spills, carefully collect the material, avoiding dust generation.[2][7]
-
Place all contaminated materials into a sealed, labeled hazardous waste container.[5]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
